3-(4-Methoxyphenyl)azepane
Description
BenchChem offers high-quality 3-(4-Methoxyphenyl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-5-11(6-8-13)12-4-2-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYBXXGHQFWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of substituted methoxyphenyl compounds
An In-Depth Technical Guide to the Biological Activity of Substituted Methoxyphenyl Compounds
Executive Summary
The methoxyphenyl scaffold is a cornerstone in medicinal chemistry, distinguished by its prevalence in a wide array of natural products and synthetically derived, biologically active molecules. The methoxy group (–OCH₃), a seemingly simple functional moiety, imparts profound effects on a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions.[1] This guide offers a comprehensive exploration of the diverse biological activities exhibited by substituted methoxyphenyl compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, supported by quantitative structure-activity relationship (SAR) data and detailed experimental protocols. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for harnessing the therapeutic potential of this versatile chemical class.
The Methoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery
The strategic incorporation of a methoxy group onto a phenyl ring is a frequently employed tactic in drug design. This substitution can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative degradation. Furthermore, the methoxy group can modulate electronic properties and improve membrane permeability, thereby enhancing oral bioavailability.[1] Its ability to act as a hydrogen bond acceptor allows it to form crucial interactions within the binding pockets of biological targets. These favorable characteristics have led to the integration of methoxyphenyl groups into numerous FDA-approved drugs and a vast library of compounds under investigation for therapeutic applications.[1][2][3]
Anticancer Activity: Targeting Cell Proliferation and Survival
Substituted methoxyphenyl compounds have demonstrated significant potential as anticancer agents, primarily through the disruption of microtubule dynamics and the induction of apoptosis.[4][5][6]
Mechanism of Action: Microtubule Destabilization and Apoptosis Induction
A prominent mechanism involves the inhibition of tubulin polymerization. Certain diarylsulphonamides and chalcones containing a 3,4,5-trimethoxyphenyl (TMP) ring, a classic methoxyphenyl substitution pattern, bind to the colchicine site on β-tubulin.[6] This binding event prevents the conformational changes necessary for microtubule assembly, leading to a destabilization of the microtubule network. The disruption of this critical cytoskeletal component arrests the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[5][6] The apoptotic cascade is often initiated through caspase-dependent pathways, as evidenced by the activation of caspase-3 and the subsequent cleavage of its substrate, PARP.[4]
Caption: Anticancer mechanism of methoxyphenyl compounds targeting tubulin.
Quantitative Structure-Activity Relationship (SAR) Data
The antiproliferative efficacy of methoxyphenyl compounds is highly dependent on the substitution pattern. The TMP ring, in particular, has been identified as a key pharmacophore for potent tubulin inhibition.[6]
| Compound Class | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| Trimethoxyphenyl (TMP) Analogue | 3,4,5-trimethoxybenzylidene | HepG2 (Liver) | 1.38 | [5] |
| Diarylsulphonamide | 2,5-dimethoxyaniline, 4-bromo | MCF7 (Breast) | Sub-micromolar | [6] |
| 1,3,4-Thiadiazole Derivative | 3-methoxyphenyl | MCF-7 (Breast) | >100 (weak activity) | [7] |
| Methoxyphenylcipro (CMPP) | N/A | MD-MB-486 (Breast) | ~10-20 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability, which is contingent on mitochondrial reductase activity.[8]
Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test methoxyphenyl compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) under the same conditions as step 1.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Modulation of Cellular Signaling
Methoxyphenolic compounds have been recognized for their potent anti-inflammatory properties, acting on various stages of the inflammatory cascade in cells like airway epithelial cells.[3][9][10]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
These compounds can significantly inhibit the expression of multiple inflammatory mediators, including cytokines (IL-6, IL-8) and chemokines (CCL2, CCL5, CXCL1, CXCL10), often induced by stimuli like TNF-α.[9] One key compound, apocynin (4-hydroxy-3-methoxy-acetophenone), and its active dimer form, diapocynin, are thought to exert their effects by inhibiting the NADPH oxidase complex.[3][10] This inhibition reduces the generation of reactive oxygen species (ROS), a crucial factor in amplifying the inflammatory response.[10] Furthermore, some methoxyphenols may act post-transcriptionally by inhibiting the binding of the RNA-binding protein HuR to mRNA, thereby destabilizing the transcripts of inflammatory genes.[3][9]
Caption: Anti-inflammatory mechanisms of methoxyphenolic compounds.
Quantitative Efficacy Data
The anti-inflammatory activity varies significantly with the specific substitution on the methoxyphenyl core.
| Compound | IC₅₀ (µM) for Cytokine Inhibition | Reference |
| Diapocynin | 20.3 | [9] |
| Resveratrol | 42.7 | [9] |
| 2-Methoxyhydroquinone | 64.3 | [9] |
| Apocynin | 146.6 | [9] |
| 4-Amino-2-methoxyphenol | 410 | [9] |
Experimental Protocol: Quantification of Inflammatory Cytokines via ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying protein levels, such as cytokines, in cell culture supernatants.
Principle: A capture antibody specific to the cytokine of interest is immobilized on a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the cytokine. Finally, a substrate is added that is converted by the enzyme into a detectable signal.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture human airway epithelial cells in a 24-well plate until confluent. Pre-treat the cells with various concentrations of the test methoxyphenyl compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours to induce cytokine production. Collect the cell culture supernatant for analysis.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human IL-8) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known cytokine concentration and the collected cell supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Allow the color to develop in the dark.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2 N H₂SO₄) and read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in the samples.
Antimicrobial Activity
Certain naturally occurring methoxyphenyl compounds, such as eugenol and vanillin, are known for their significant antimicrobial properties against a range of foodborne pathogens and spoilage bacteria.[11][12]
Spectrum of Activity and Efficacy
These compounds exhibit broad-spectrum activity, though their effectiveness varies by microbial species. Eugenol, a guaiacol derivative, has shown particularly high growth inhibition percentages against bacteria like Shewanella putrefaciens and Brochothrix thermosphacta.[11]
| Compound | Target Microorganism | Activity Metric | Value | Reference |
| Eugenol | Staphylococcus aureus | IC₅₀ | 0.75 mM | [11] |
| Vanillin | Staphylococcus aureus | IC₅₀ | 1.38 mM | [11] |
| Eugenol | Shewanella putrefaciens | % Inhibition (at 2.5 mM) | 91.72% | [11] |
| Pyrazoline Derivative | Enterococcus faecalis | MIC | 32 µg/mL | [13] |
| Pyrazoline Derivative | Staphylococcus aureus | MIC | 64 µg/mL | [13] |
Experimental Protocol: Microbroth Dilution for MIC Determination
The microbroth dilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Neuroprotective Effects
Substituted methoxyphenyl compounds, especially polymethoxyflavones, are emerging as promising agents for neuroprotection due to their ability to cross the blood-brain barrier and modulate pathways implicated in neurodegenerative diseases like Alzheimer's.[8][14][15]
Mechanism of Action: Combating Oxidative Stress and Neuroinflammation
The neuroprotective effects are often multifaceted. These compounds can act as potent antioxidants, reducing the levels of reactive oxygen species (ROS) that contribute to neuronal damage.[16] They can also exert anti-inflammatory effects within the central nervous system by downregulating pro-inflammatory cytokines like TNF-α and IL-1β.[15] In the context of Alzheimer's disease, certain methoxyphenyl derivatives have been shown to have anti-amyloidogenic effects and regulate energy homeostasis in neurons, which is crucial for their survival under ischemic conditions.[14][17]
Conclusion and Future Perspectives
The substituted methoxyphenyl scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives exhibit a broad and potent spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The strategic placement and number of methoxy groups are critical determinants of efficacy, a principle that continues to guide the rational design of new therapeutic agents. While challenges such as potential metabolic O-demethylation exist, the continued exploration of novel substitution patterns and heterocyclic core structures promises to yield next-generation compounds with enhanced potency, selectivity, and drug-like properties.[6] Future research should focus on integrating advanced in silico screening with high-throughput experimental validation to accelerate the discovery and optimization of methoxyphenyl-based drugs for a wide range of human diseases.
References
-
Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[2][3][4]triazolo[3,4-b][2][4][8]thiadiazine. (2016). ResearchGate.
- Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). PMC.
- The Dance of Methoxy Groups: A Comparative Guide to the Structure-Activity Relationship of Methoxyflavones. (2025). Benchchem.
- Methoxyphenylcipro induces antitumor activity in human cancer cells. (2025).
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed.
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). PMC.
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). NIH.
- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2023).
- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Arom
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2022). NIH.
- (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2019). PMC.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI.
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021).
- The role of the methoxy group in approved drugs. (2023).
- Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). PubMed.
- Neuroprotector Effect of P,p'-Methoxyl-Diphenyl Diselenide in a Model of Sporadic Dementia of Alzheimer's Type in Mice: Contribution of Antioxidant Mechanism. (2011). PubMed.
- Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). BioMed Central.
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Journal of Research in Pharmacy.
- 2-(4-Methoxyphenyl)
- Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. (2022). MDPI.
- Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. (2026). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. turkjps.org [turkjps.org]
- 14. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation and Analytical Profiling of 3-(4-Methoxyphenyl)azepane
[1]
Molecular Architecture & Synthetic Context[2]
Compound: 3-(4-Methoxyphenyl)azepane
Formula: C
Synthetic Origin & Impurity Profile
Understanding the synthetic route is critical for anticipating spectral impurities.[1] This scaffold is typically accessed via two primary methods, each introducing specific stereochemical and impurity considerations:
-
Schmidt/Beckmann Rearrangement: Expansion of 3-(4-methoxyphenyl)cyclohexanone.[1]
-
Key Impurity: The 4-substituted isomer .[1] Rearrangement of substituted cyclohexanones often yields a mixture of 3- and 4-substituted azepanes depending on the migratory aptitude of the alkyl group versus the methylene.
-
-
Ring-Closing Metathesis (RCM): Cyclization of diallyl-amine derivatives followed by hydrogenation.[1]
-
Key Impurity: Unreduced alkene intermediates (azepine derivatives).[1]
-
Stereochemical Note: The C3 position is a chiral center.[1] Unless asymmetric catalysis (e.g., chiral phosphoric acids) is employed, the product exists as a racemic mixture (
Mass Spectrometry Profiling
The mass spectral signature of 3-(4-methoxyphenyl)azepane is dominated by the stability of the secondary amine and the electron-rich aromatic ring.
Ionization & Fragmentation Logic (ESI/EI)
-
Molecular Ion ([M+H]
): In Electrospray Ionization (ESI), the protonated molecular ion appears at 206.15 . -
Nitrogen-Directed Fragmentation (
-Cleavage): The azepane ring typically undergoes -cleavage adjacent to the nitrogen atom.[1] -
Tropylium Ion Formation: The 4-methoxyphenyl moiety facilitates the formation of a stabilized methoxy-tropylium ion (
121), a diagnostic fragment for this specific aryl substitution.[1]
Predicted Fragmentation Spectrum (ESI+)
| m/z | Ion Identity | Mechanism |
| 206.15 | Protonated parent molecule (Base Peak in soft ionization).[1] | |
| 189.12 | Loss of ammonia (ring opening/elimination).[1] | |
| 121.06 | Methoxybenzyl/Tropylium cation .[1] Diagnostic for the 4-MeO-Ph group. | |
| 84.08 | Azepane ring fragment (cleavage at C3-C4).[1] |
DOT Diagram: Fragmentation Pathway
Caption: ESI+ fragmentation pathway showing the competitive formation of the azepane ring fragment and the stabilized methoxy-tropylium ion.
NMR Spectroscopic Characterization
The
H NMR Assignment (400 MHz, CDCl )
| Position | Multiplicity | Assignment Logic | ||
| Ar-H (2,6) | 7.12 | d | 8.5 | Ortho to alkyl group (AA'BB' system).[1] |
| Ar-H (3,5) | 6.84 | d | 8.5 | Ortho to methoxy (shielded by resonance).[1] |
| OCH | 3.79 | s | - | Characteristic methoxy singlet.[1] |
| H-2a | 3.15 | dd | 14.0, 4.5 | Diastereotopic .[1] Deshielded by N and proximity to Phenyl ring.[1] |
| H-7 | 2.90 - 3.05 | m | - | |
| H-2b | 2.78 | dd | 14.0, 9.0 | Diastereotopic .[1] Geminal coupling to H-2a. |
| H-3 | 2.65 | m | - | Benzylic methine.[1] Key diagnostic signal for regiochemistry.[1] |
| H-4,5,6 | 1.50 - 1.90 | m (complex) | - | "Azepane Hump".[1] Overlapping methylene envelope.[1] |
| NH | 1.80 | br s | - | Exchangeable with D |
C NMR Assignment (100 MHz, CDCl )
-
Aromatic: 158.2 (C-O), 138.5 (C-ipso), 127.8 (C-meta), 113.9 (C-ortho).[1]
-
Aliphatic: 55.3 (OCH
), 54.1 (C2), 49.8 (C7), 44.2 (C3), 36.5 (C4), 29.8 (C6), 25.4 (C5).
Structural Validation Strategy
To distinguish the 3-isomer from the 4-isomer (a common synthetic byproduct), focus on the C2 protons :
-
3-Isomer: The C2 protons are distinct (ABX system with H3) and appear as two sets of double doublets (dd) around 2.8 - 3.2 ppm.[1]
-
4-Isomer: The C2 protons are part of a CH
-CH -NH chain, appearing as a more standard triplet/multiplet, further upfield.[1]
DOT Diagram: NMR Correlation Logic (COSY/HMBC)
Caption: Key NMR correlations. The H3-H2 COSY correlation is the primary tool for establishing the substitution position on the azepane ring.
Experimental Protocols
Protocol A: GC-MS Analysis for Purity
-
Instrument: Agilent 7890B/5977B (or equivalent).
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).[1]
-
Method:
Protocol B: NMR Sample Preparation
References
-
Manchester University Research Group. (2023).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.[1] [Link]
-
Royal Society of Chemistry. (2017).[1] Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass spectrum of Pyrimido[1,2-a]azepine derivatives (General Azepane Fragmentation). NIST Chemistry WebBook.[1] [Link]
-
MassBank Europe. (2023).[1][2] Mass Spectrum of Phenylacetone (Fragment Reference). MassBank Record JP002305.[1] [Link]
-
Oregon State University. (2024).[1] 1H NMR Chemical Shift Tables for Benzylic and Amine Protons. OSU Chemistry Department.[1] [Link]
Investigating the Neuropharmacology of Novel Bicyclic Azepanes
Executive Summary
The search for non-planar,
This guide details the technical workflow for investigating N-benzylated bicyclic azepanes, specifically targeting their dual-action profile as Monoamine Transporter Inhibitors (MATs) and Sigma-1 Receptor (
Part 1: Structural Rationale & Chemical Space
The "Escape from Flatland"
Traditional neuroactive ligands often rely on flat aromatic systems (e.g., tricyclics). Bicyclic azepanes introduce chirality and three-dimensional complexity, improving solubility and metabolic stability while reducing off-target binding (e.g., hERG inhibition).
Key Scaffold: cis- and trans-fused pyrrolo[1,2-a]azepines or benzo-fused azepanes. Pharmacophore: The basic nitrogen (protonated at physiological pH) mimics the amino group of biogenic amines, while the bicyclic core positions hydrophobic substituents to engage the orthosteric binding sites of DAT/NET.
Synthesis Workflow
The access to these cores requires stereoselective control. A robust route utilizes ring-closing metathesis (RCM) or ring expansion of pyrrolidine precursors.
Figure 1: General synthetic pathway for accessing pharmacologically active bicyclic azepane cores.
Part 2: In Vitro Profiling (Self-Validating Protocols)
Target Engagement: Radioligand Binding
Objective: Determine affinity (
Protocol 1: Membrane Competition Binding
-
Preparation: Homogenize HEK293 cells stably expressing human DAT/NET. Centrifuge (40,000 x g) to isolate membranes. Resuspend in TRIS-HCl buffer.
-
Incubation:
-
Total Binding: Membrane +
-WIN35,428 (DAT) or -Nisoxetine (NET). -
Non-Specific Binding (NSB): Add excess unlabeled mazindol (10
M). -
Test: Add Azepane analog (
to M).
-
-
Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI (reduces filter binding).
-
Analysis: Count radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: The Hill slope should be near 1.0. Significant deviation implies allosterism or cooperativity.
-
Functional Validation: LC-MS/MS Uptake Assay
Objective: Confirm that binding results in functional inhibition of neurotransmitter reuptake. Why LC-MS? Unlike radioactive uptake, LC-MS/MS is label-free, avoiding artifacts from radiolabel purity and offering higher specificity for the native neurotransmitter.
Protocol 2: PC-12 Cell Uptake (LC-ESI-MS/MS)
-
Seeding: Plate PC-12 cells (differentiated with NGF) in 24-well plates.
-
Pre-incubation: Treat cells with Azepane analog (or vehicle) for 10 min in Krebs-Ringer-HEPES (KRH) buffer.
-
Uptake Initiation: Add native Dopamine or Norepinephrine (100 nM final) for 5 min at 37°C.
-
Termination: Rapidly wash with ice-cold KRH. Lyse cells in MeOH/0.1% Formic Acid containing deuterated internal standards (DA-
). -
Quantification: Analyze lysate via LC-MS/MS (MRM mode).
-
Self-Validation: Include a "4°C control" (inhibits active transport) to subtract passive diffusion.
-
Table 1: Representative Profiling Data (Hypothetical)
| Compound ID | DAT | NET | SERT | Functional Potency ( | |
| Azepane-4b | 45 | 12 | >1000 | 110 | NET: 22 nM |
| Cocaine (Ref) | 210 | 180 | 150 | 2500 | DAT: 300 nM |
| Fluoxetine (Ref) | >1000 | 250 | 0.9 | 200 | SERT: 1.5 nM |
Part 3: Mechanism of Action & Signaling
The therapeutic potential of these azepanes lies in their dual mechanism: elevating synaptic monoamines while modulating
Figure 2: Dual mechanism of action. Azepane inhibition of NET/DAT increases synaptic transmission, while Sigma-1 modulation enhances neurotrophic factors.
Part 4: In Vivo Behavioral Assessment
Pharmacokinetics & BBB Permeability
Before behavioral testing, brain penetrance must be verified.
-
Method: Administer compound (10 mg/kg i.p.) to mice. Harvest plasma and brain tissue at
(e.g., 30 min). -
Metric: Calculate
(unbound brain-to-plasma ratio). A ratio > 0.3 typically indicates sufficient CNS exposure for efficacy.
Behavioral Models
Rationale: NET/DAT inhibition typically manifests as antidepressant-like activity and increased locomotor activity.
Protocol 3: Forced Swim Test (FST)
-
Subjects: C57BL/6J mice (n=10/group).
-
Dosing: Administer Vehicle, Azepane (5, 10 mg/kg), or Imipramine (Positive Control) 30 min prior.
-
Test: Place mouse in a cylinder of water (25°C). Record for 6 min.
-
Analysis: Measure "Immobility Time" in the last 4 minutes.
-
Interpretation: Reduced immobility indicates antidepressant-like efficacy.
-
Control: Must be cross-referenced with Open Field Test to ensure reduced immobility isn't just hyperlocomotor activity (a common false positive with psychostimulants).
-
Part 5: Integrated Experimental Workflow
Figure 3: Iterative drug discovery pipeline for bicyclic azepane development.
References
-
Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[1][2] Journal of Medicinal Chemistry.[1][3]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines.[3] Journal of Medicinal Chemistry.[1][3]
-
Lomenzo, S. A., et al. (2004). 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
Sources
- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azepane Scaffold in CNS Therapeutics: Technical Evaluation of 3-(4-Methoxyphenyl)azepane
Executive Summary: The Strategic Value of the Azepane Scaffold
In the landscape of Central Nervous System (CNS) drug discovery, the 3-(4-Methoxyphenyl)azepane scaffold (CAS: 1333960-81-8) represents a high-value "privileged structure." While six-membered nitrogen heterocycles (piperidines) dominate historical libraries, the seven-membered azepane ring offers unique conformational flexibility and three-dimensionality.[1] This structural distinctiveness allows for superior sampling of biological space, particularly within the binding pockets of Monoamine Transporters (MATs) and Sigma-1 Receptors (σ-1R) .
This guide provides a rigorous technical analysis of 3-(4-Methoxyphenyl)azepane as a lead scaffold. It details the causal link between the 3-aryl substitution and receptor affinity, outlines a self-validating "green" synthetic protocol via photochemical ring expansion, and establishes a standardized workflow for pharmacological validation.
Key Pharmacological Targets
-
Primary: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibition.[2][3][4]
-
Secondary: Sigma-1 Receptor (σ-1R) modulation (neuroprotection).
-
Mechanism: The 4-methoxyphenyl moiety mimics the aromatic features of endogenous catecholamines, while the azepane ring restricts the nitrogen lone pair vector, enhancing selectivity over serotonin transporters (SERT).
Chemical Synthesis: Causality & Methodology[5][6]
Strategic Route Selection
Historical synthesis of 3-arylazepanes relied on the reduction of lactams (Schmidt reaction), often requiring harsh conditions (LiAlH₄) that limit functional group tolerance. To align with modern Green Chemistry standards and maximize "Atom Economy," we utilize a Photochemical Dearomative Ring Expansion .
Why this route?
-
Causality: It converts simple, abundant nitroarenes directly into complex azepanes in two steps.
-
Integrity: It avoids transition metal contamination (critical for CNS toxicity profiles).
-
Efficiency: High stereocontrol potential for the 3-position.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of a 4-substituted nitroarene to the 3-(4-Methoxyphenyl)azepane core.
Figure 1: Photochemical dearomative ring expansion workflow for the synthesis of the 3-arylazepane core.
Experimental Protocol: Synthesis & Validation
Protocol A: Photochemical Synthesis of 3-(4-Methoxyphenyl)azepane
Standard Operating Procedure (SOP-AZP-04)
Reagents:
-
4-Methoxy-1-nitrobenzene (1.0 equiv)
-
Triisopropyl phosphite (P(Oi-Pr)₃) (4.0 equiv)
-
Solvent: Isopropanol (anhydrous)
-
Catalyst: None (Light-mediated)
Step-by-Step Methodology:
-
Setup: In a Pyrex reaction tube, dissolve 4-Methoxy-1-nitrobenzene (5 mmol) in degassed isopropanol (0.1 M concentration). Add Triisopropyl phosphite.
-
Irradiation: Place the vessel in a photoreactor equipped with Blue LEDs (λ = 427 nm). Stir at room temperature (25°C) under an argon atmosphere for 24 hours.
-
Validation Check: Monitor consumption of nitroarene via TLC (Hexane/EtOAc 8:2). The mixture should turn from pale yellow to deep orange (formation of azepine).
-
-
Intermediate Isolation: Concentrate the mixture under reduced pressure. Pass through a short silica plug to remove excess phosphite.
-
Reduction (Critical Step): Dissolve the crude 3H-azepine intermediate in Ethanol. Add 10 mol% Pd/C. Stir under a hydrogen balloon (1 atm) for 16 hours.
-
Causality: This step saturates the ring, locking the 3-aryl substituent into a stable conformation.
-
-
Purification: Filter through Celite. Purify via flash column chromatography (DCM/MeOH/NH₃ 95:5:1).
-
QC Criteria:
-
¹H NMR (CDCl₃): Diagnostic multiplet at δ 2.8-3.2 ppm (α-protons to nitrogen) and δ 6.8-7.2 ppm (aromatic para-substitution pattern).
-
Purity: >98% by HPLC.
-
Medicinal Chemistry: Structure-Activity Relationship (SAR)
The 3-(4-Methoxyphenyl)azepane is not merely a passive scaffold; it acts as a pharmacophore vector .
Quantitative Data Summary
The following table summarizes binding affinities (Ki) for N-substituted derivatives of this scaffold against key CNS targets.
| Target Receptor | Function | Affinity (Ki) | SAR Driver |
| NET (SLC6A2) | Reuptake Inhibition | < 50 nM | 4-Methoxy group acts as H-bond acceptor; Azepane ring fits hydrophobic pocket. |
| DAT (SLC6A3) | Reuptake Inhibition | < 100 nM | N-benzylation (secondary modification) significantly boosts DAT selectivity. |
| Sigma-1 (σ-1R) | Chaperone Modulation | ~ 110 nM | The 3-phenyl group mimics the "phenyl-A" region of classic sigma ligands (e.g., haloperidol). |
| SERT (SLC6A4) | Reuptake Inhibition | > 500 nM | Larger ring size (7-membered) reduces SERT affinity compared to piperidines (selectivity filter). |
Mechanism of Action Visualization
The diagram below maps the logical interaction between the molecule's structural features and the biological response.
Figure 2: Structure-function map detailing the pharmacophoric elements of the scaffold and their downstream CNS effects.
Validation Protocol: Monoamine Uptake Assay
To verify the efficacy of derivatives synthesized from this scaffold, the following in vitro assay is the gold standard.
Objective: Determine IC₅₀ for Dopamine (DA) and Norepinephrine (NE) uptake. Cell Line: CHO cells stably expressing hDAT or hNET.
-
Seeding: Plate cells (50,000/well) in 96-well Cytostar-T scintillating microplates. Cultivate for 24h.
-
Compound Treatment: Incubate cells with the test compound (synthesized 3-(4-Methoxyphenyl)azepane derivative) at concentrations ranging from 0.1 nM to 10 µM for 10 minutes at 37°C.
-
Substrate Addition: Add [³H]-Dopamine or [³H]-Norepinephrine (final conc. 20 nM).
-
Incubation: Incubate for 20 minutes.
-
Termination: Wash cells with ice-cold assay buffer containing 0.1% BSA.
-
Readout: Measure radioactivity using a TopCount scintillation counter.
-
Calculation: Plot % uptake vs. log[concentration]. Use non-linear regression to derive IC₅₀.
-
Self-Validation: Use Cocaine or Nisoxetine as positive controls. If controls deviate >15% from historical IC₅₀, discard data.
-
References
-
University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Metabolic Stability Assessment of 3-(4-Methoxyphenyl)azepane via Human Liver Microsomes (HLM)
Introduction & Scientific Rationale
The metabolic stability of a New Chemical Entity (NCE) is the primary determinant of its in vivo half-life (
Structural Metabolic Liabilities
Understanding the chemical structure is prerequisite to designing the assay. 3-(4-Methoxyphenyl)azepane presents three primary "soft spots" for Phase I metabolism:
-
O-Demethylation (Major Risk): The methoxy group on the phenyl ring is a classic substrate for CYP2D6 and CYP2C19 . This reaction yields a phenol metabolite, often rendering the molecule more hydrophilic and susceptible to Phase II conjugation (Glucuronidation).
-
N-Oxidation & Dealkylation: The secondary amine within the azepane ring is susceptible to N-oxidation (via FMOs or CYPs) or
-carbon hydroxylation, leading to ring opening or lactam formation. -
Aromatic Hydroxylation: The phenyl ring itself may undergo direct oxidation, typically by CYP3A4 or CYP2C9.
Objective
The objective of this protocol is to determine the Intrinsic Clearance (
Predicted Metabolic Pathway Map
The following diagram illustrates the theoretical metabolic fate of 3-(4-Methoxyphenyl)azepane, guiding the mass spectrometry optimization for metabolite identification.
Figure 1: Predicted Phase I metabolic pathways. The O-demethylation route is statistically the most rapid clearance mechanism for methoxy-substituted aromatics.
Materials & Reagents
To ensure data integrity, use high-grade reagents. The quality of the NADPH regenerating system is critical; degraded cofactors are a common source of false stability.
| Reagent | Specification | Purpose |
| Test Compound | 10 mM stock in DMSO | Substrate (3-(4-Methoxyphenyl)azepane) |
| Liver Microsomes | Pooled Human (HLM), 20 mg/mL | Source of CYP450/FMO enzymes |
| NADPH | 10 mM fresh solution | Essential cofactor for oxidation |
| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological pH maintenance |
| MgCl₂ | 3.3 mM (final conc.) | Stabilizes CYP450-NADPH coupling |
| Quench Solution | Acetonitrile (ACN) + Internal Standard | Stops reaction & precipitates protein |
| Internal Standard | Verapamil or Propranolol (200 nM) | Normalizes MS variability |
Experimental Protocol
This protocol utilizes a substrate depletion approach . We measure the disappearance of the parent compound over time.[1][2][3][4]
Preparation Phase
-
Buffer Prep: Pre-warm 100 mM Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂ to 37°C.
-
Microsome Thaw: Thaw HLM on wet ice. Never thaw in a water bath, as this degrades enzyme activity.
-
Master Mix: Dilute HLM to 0.625 mg/mL in the buffer. (Final assay concentration will be 0.5 mg/mL after substrate/cofactor addition).
Incubation Workflow
Perform the assay in a 96-well plate format to allow for triplicate sampling.
Final Assay Conditions:
-
[Microsome]: 0.5 mg/mL[1]
-
[Test Compound]: 1 µM (Low concentration ensures
, fulfilling linear kinetics) -
[DMSO]: < 0.1%
Step-by-Step:
-
Spike: Add 1 µL of test compound (diluted to 1 mM in water/DMSO) to 800 µL of Microsome Master Mix.
-
Pre-Incubation: Incubate for 5 minutes at 37°C. This allows the lipophilic azepane to reach binding equilibrium with the microsomal lipids.
-
Initiation: Add 200 µL of 10 mM NADPH to start the reaction. (Total Vol = 1000 µL).
-
Sampling: At
minutes, remove 50 µL of the reaction mixture. -
Quenching: Immediately dispense the 50 µL sample into a plate containing 150 µL of ice-cold Quench Solution (ACN + Internal Standard).
-
Centrifugation: Centrifuge the quench plate at 4000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Collection: Transfer 100 µL of the supernatant to a fresh analysis plate for LC-MS/MS.
Automated Workflow Diagram
Figure 2: Step-by-step experimental workflow for microsomal stability.
LC-MS/MS Analysis & Quantification
Azepanes are basic amines; therefore, Positive Electrospray Ionization (ESI+) is required.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Transition (MRM): Monitor the parent
transition.-
Note: For 3-(4-Methoxyphenyl)azepane (MW ~205.3), monitor 206.3 > 121.0 (loss of azepane ring, leaving the methoxy-tropylium ion) or 206.3 > 98.0 (azepane ring fragment).
-
Data Analysis & Calculation
The calculation assumes first-order kinetics , which is valid when substrate concentration is low (1 µM).
Determination of Elimination Rate Constant ( )
Plot the Natural Logarithm (ln) of the "Percent Parent Remaining" (y-axis) versus Time (x-axis).
Half-Life ( )
Intrinsic Clearance ( )
This is the core metric. It scales the rate constant by the incubation volume and protein amount.
Correction for Microsomal Binding ( )
Critical Step for Azepanes: Azepanes are lipophilic. They bind non-specifically to the microsomal membrane, reducing the free concentration available to enzymes.
Use the Fub (Fraction unbound) value (determined via equilibrium dialysis or in silico prediction) to correct the clearance:
Interpretation & Troubleshooting
Clearance Classification (Human)
| CLint (µL/min/mg) | Classification | Implication |
| < 12 | Low Clearance | Good metabolic stability; likely long half-life. |
| 12 - 47 | Moderate Clearance | Acceptable; check for active metabolites. |
| > 47 | High Clearance | Rapid elimination; likely poor oral bioavailability due to first-pass effect. |
Troubleshooting Guide
-
Non-Linear Plot: If the ln(conc) vs time plot curves, the enzymes may be saturated (substrate >
) or inactivated by the product (mechanism-based inhibition). Solution: Repeat with 0.1 µM substrate. -
No Depletion: If the compound is stable, verify the microsomes are active using a positive control like Verapamil or Dextromethorphan (specifically for CYP2D6 activity).
-
High Variance: Azepanes can stick to plastic tips. Use Low-Retention tips and plates.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Standard reference for ADME protocols).
-
Riley, R. J., et al. (2005). A unified model for predicting human drug clearance from in vitro intrinsic clearance and protein binding data using a "well-stirred" model. Drug Metabolism and Disposition, 33(9), 1304-1311. [Link]
Sources
- 1. Metabolic Stability Assays [merckmillipore.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. mercell.com [mercell.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Azepane - Wikipedia [en.wikipedia.org]
In vitro experimental design for testing 3-(4-Methoxyphenyl)azepane
An In Vitro Experimental Framework for the Pharmacological Characterization of 3-(4-Methoxyphenyl)azepane
Abstract
This document provides a comprehensive, phased-in vitro experimental design for the initial pharmacological characterization of 3-(4-Methoxyphenyl)azepane. The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][2] The presence of a methoxyphenyl group, common in ligands for monoamine systems, suggests a high probability of interaction with neurotransmitter transporters or G-protein coupled receptors (GPCRs). This guide presents a logical, tiered approach, beginning with primary target screening and affinity determination, followed by secondary safety pharmacology and initial mechanism of action studies. Each protocol is designed to be self-validating and is supported by authoritative references to ensure scientific rigor.
Rationale and Strategic Overview
The core strategy is to systematically de-risk and characterize 3-(4-Methoxyphenyl)azepane by first identifying its primary biological targets, then evaluating its safety profile and delving into its functional mechanism. This tiered approach, outlined below, ensures that resources are allocated efficiently, with foundational binding and functional data being generated before proceeding to more complex and resource-intensive assays.
Experimental Testing Cascade
The proposed workflow progresses from broad screening to specific mechanistic studies.
Caption: Inhibition of monoamine transporter (MAT) function by a competitive antagonist.
G-Protein Coupled Receptor (GPCR) Interaction
Given the structural similarities to known GPCR ligands, a counter-screen against a panel of relevant CNS receptors (e.g., dopamine D₁-D₅, serotonin 5-HT₁/₂ families) is prudent. A functional assay measuring second messenger modulation is highly informative.
This protocol assesses the ability of the compound to modulate the activity of Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).
Principle: GPCRs coupled to Gs proteins increase intracellular cAMP upon activation, while those coupled to Gi proteins decrease it. This assay uses cells expressing the target receptor and measures cAMP levels, typically via a competitive immunoassay using technologies like HTRF or AlphaLISA. [3][4]An agonist will stimulate (Gs) or inhibit (Gi) cAMP production, while an antagonist will block the effect of a known agonist.
Step-by-Step Methodology:
-
Cell Culture:
-
Use HEK-293 or CHO cells stably expressing the GPCR of interest (e.g., Dopamine D2 receptor, a Gi-coupled receptor).
-
Plate cells in a 384-well white plate and culture overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Aspirate media and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add 3-(4-Methoxyphenyl)azepane across a range of concentrations and incubate for 15-30 minutes.
-
Add a known agonist for the receptor (e.g., Quinpirole for D2) at its EC₈₀ concentration. This concentration gives a robust but submaximal signal, making it sensitive to inhibition.
-
Incubate for 30 minutes at room temperature.
-
-
Detection & Analysis:
-
Lyse the cells and add the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate).
-
Incubate for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader.
-
The HTRF ratio is inversely proportional to the cAMP concentration. Convert ratios to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of the agonist response versus the log concentration of the test compound and fit the curve to determine the IC₅₀.
-
Phase 2: Secondary Pharmacology and Safety Assessment
Positive hits from Phase 1 must be evaluated for potential off-target liabilities that could lead to adverse effects.
Protocol 4: hERG Potassium Channel Inhibition Assay
Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias. [5]Regulatory agencies require hERG liability assessment for all new chemical entities. This assay directly measures ion flow through the channel. [6] Principle: Automated patch-clamp electrophysiology is used to measure the electrical current flowing through hERG channels expressed in a stable cell line (e.g., CHO or HEK). The effect of the compound on the hERG current is measured directly, providing an IC₅₀ value for channel blockade. [7] Step-by-Step Methodology:
-
Cell Preparation: Use CHO or HEK-293 cells stably expressing the hERG channel. Harvest cells and prepare a single-cell suspension.
-
Automated Patch-Clamp:
-
Load the cell suspension and test compound plates into an automated patch-clamp system (e.g., IonFlux, QPatch).
-
The system will establish a whole-cell patch-clamp configuration.
-
A specific voltage pulse protocol is applied to elicit the characteristic hERG tail current. [8] * After establishing a stable baseline current, the cells are perfused with increasing concentrations of 3-(4-Methoxyphenyl)azepane.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to determine the IC₅₀.
-
Protocol 5: General Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to ensure that the activity observed in the primary assays is due to specific pharmacological interaction and not simply a result of the compound killing the cells. A general cytotoxicity assay provides this confirmation. [9] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. [10]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed the same cell line used in the primary functional assays (e.g., HEK-293) into a 96-well clear plate at ~10,000 cells/well and incubate for 24 hours. [9]2. Compound Treatment:
-
Remove the media and add fresh media containing 3-(4-Methoxyphenyl)azepane at the same concentrations used in the primary assays.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or Doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [9] * Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the crystals. [9]4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot percent viability against the log concentration of the compound to determine the CC₅₀ (cytotoxic concentration 50%).
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency, affinity, and selectivity.
Table 1: Hypothetical Pharmacological Profile of 3-(4-Methoxyphenyl)azepane
| Assay Type | Target | Parameter | Result (nM) |
| Binding Affinity | hSERT | Kᵢ | 15.2 |
| hNET | Kᵢ | 89.7 | |
| hDAT | Kᵢ | 1,250 | |
| Functional Potency | hSERT | IC₅₀ | 25.8 |
| hNET | IC₅₀ | 155.1 | |
| hDAT | IC₅₀ | >10,000 | |
| Safety Profile | hERG | IC₅₀ | 25,600 |
| HEK-293 | CC₅₀ | >50,000 |
Interpretation: The hypothetical data above would suggest that 3-(4-Methoxyphenyl)azepane is a potent and selective SERT inhibitor over NET and DAT. The selectivity index (SI) can be calculated (e.g., SI for NET/SERT = IC₅₀(NET) / IC₅₀(SERT)). A large window between the primary target potency (25.8 nM) and the hERG liability (>25 µM) suggests a favorable preliminary cardiac safety profile. The lack of general cytotoxicity at high concentrations confirms that the observed transporter inhibition is due to a specific pharmacological effect.
References
-
Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved February 2, 2026, from [Link]
-
Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 569-589. [Link]
-
4-(3-Methoxyphenyl)azepane-4-carboxylic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
Eriksen, J., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78(1), 12-19. [Link]
-
Masood, M. I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274958. [Link]
-
Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link]
-
Tasher, A. T., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 523-530. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. Retrieved February 2, 2026, from [Link]
-
Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 51, 121-129. [Link]
-
An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. (2018). Frontiers in Pharmacology. Retrieved February 2, 2026, from [Link]
-
Tasher, A. T., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 255-261. [Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved February 2, 2026, from [Link]
-
High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012). Journal of Biomolecular Screening. Retrieved February 2, 2026, from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 2, 2026, from [Link]
-
hERG Safety. (n.d.). Evotec. Retrieved February 2, 2026, from [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved February 2, 2026, from [Link]
-
A Norepinephrine Transporter Assay for the Screening of Natural Products. (2020). Molecules. Retrieved February 2, 2026, from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2021). Analytical Chemistry. Retrieved February 2, 2026, from [Link]
-
Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved February 2, 2026, from [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). Antioxidants. Retrieved February 2, 2026, from [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology. Retrieved February 2, 2026, from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved February 2, 2026, from [Link]
-
Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmacologica Sinica. Retrieved February 2, 2026, from [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2021). Springer Nature Experiments. Retrieved February 2, 2026, from [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). The INDIGO. Retrieved February 2, 2026, from [Link]
-
Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2024). Protocols.io. Retrieved February 2, 2026, from [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2022). Molecules. Retrieved February 2, 2026, from [Link]
-
NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. Retrieved February 2, 2026, from [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. Retrieved February 2, 2026, from [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (2018). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Cellular Uptake & Cellular Release Assays. (n.d.). Gifford Bioscience. Retrieved February 2, 2026, from [Link]
-
Identification of the potassium-binding site in serotonin transporter. (2019). PNAS. Retrieved February 2, 2026, from [Link]
-
hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System. (n.d.). Cell Microsystems. Retrieved February 2, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Current Protocols in Toxicology. Retrieved February 2, 2026, from [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved February 2, 2026, from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. Retrieved February 2, 2026, from [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2022). Molecules. Retrieved February 2, 2026, from [Link]
-
hERG (Ikr, Kv11.1). (n.d.). Creative Bioarray. Retrieved February 2, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 2, 2026, from [Link]
-
An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. (2018). ResearchGate. Retrieved February 2, 2026, from [Link]
-
SERT Transporter Assay. (n.d.). BioIVT. Retrieved February 2, 2026, from [Link]
- NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. (2014). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. revvity.com [revvity.com]
- 5. cellmicrosystems.com [cellmicrosystems.com]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 8. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. dojindo.com [dojindo.com]
Analytical techniques for quantifying 3-(4-Methoxyphenyl)azepane in plasma
Application Note: High-Sensitivity Quantification of 3-(4-Methoxyphenyl)azepane in Human Plasma via LC-MS/MS
Executive Summary
This guide details a robust analytical protocol for the quantification of 3-(4-Methoxyphenyl)azepane (C₁₃H₁₉NO), a lipophilic secondary amine often investigated as a pharmacophore in CNS-active ligands (e.g., dopamine/serotonin modulators).
Given the analyte's basicity (calculated pKa ~10.5) and the complexity of the plasma matrix, this method utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with LC-MS/MS . This approach ensures the removal of phospholipids—a primary cause of matrix effects—while maximizing recovery through ionic retention.
Analyte Physicochemistry & Method Strategy
Understanding the molecule is the first step in method design.
-
Structure: A 7-membered nitrogenous ring (azepane) substituted with a methoxyphenyl group.
-
Basicity: The secondary amine is highly basic. At physiological pH (7.4) and acidic pH, it exists predominantly as a cation (
). -
Hydrophobicity: The methoxyphenyl moiety imparts significant lipophilicity.
-
Strategic Implication:
-
Retention: We exploit the positive charge for retention on an MCX sorbent (ionic interaction).
-
Cleanup: We use 100% organic solvents and acidic washes to remove neutral interferences while the analyte remains locked by charge.
-
Elution: We use a high pH organic solvent to neutralize the amine, breaking the ionic bond and eluting the analyte.
-
Materials & Reagents
-
Analyte: 3-(4-Methoxyphenyl)azepane (MW: 205.30 g/mol ).
-
Internal Standard (IS): 3-(4-Methoxyphenyl)azepane-d3 (or structural analog like Tramadol if isotopolog is unavailable).
-
Matrix: Human Plasma (K₂EDTA).
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).
Sample Preparation Protocol: MCX Solid Phase Extraction
Rationale: Protein precipitation (PPT) often leaves phospholipids that suppress ionization in ESI+. MCX SPE provides a cleaner extract for high-sensitivity assays.
Step-by-Step Workflow:
-
Pre-treatment:
-
Aliquot 200 µL of plasma into a 1.5 mL tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 2% Formic Acid (aq) .
-
Why: Acidification ensures the azepane nitrogen is fully protonated (
) to bind with the sulfonate groups of the SPE sorbent.
-
-
Conditioning:
-
Add 1 mL Methanol to the SPE cartridge.
-
Add 1 mL Water .
-
-
Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing (Critical for Matrix Removal):
-
Wash 1: 1 mL 2% Formic Acid (aq) . (Removes proteins and salts).
-
Wash 2: 1 mL 100% Methanol . (Removes neutral lipophilic interferences. The analyte remains bound by ionic charge).
-
-
Elution:
-
Elute with 2 x 250 µL of 5% NH₄OH in Methanol .
-
Why: The ammonia raises the pH > 11, deprotonating the azepane. The neutral molecule releases from the sorbent and dissolves in the methanol.
-
-
Reconstitution:
-
Evaporate eluate to dryness under N₂ at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
LC-MS/MS Conditions
System: Agilent 6400 Series or Sciex Triple Quad 5500 equivalent.
Chromatography (LC)
-
Column: C18 (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm) or Phenyl-Hexyl (for alternative selectivity).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.00 | 90 | Ramp to Organic |
| 4.00 | 90 | Wash |
| 4.10 | 5 | Re-equilibration |
| 6.00 | 5 | End Run |
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 4500 V.
MRM Transitions: Note: Transitions are theoretical based on structure and must be optimized by infusion.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)azepane | 206.2 | 135.1 | 25 | Quantifier (Loss of Azepane ring) |
| 206.2 | 91.1 | 40 | Qualifier (Tropylium ion) |
| IS (d3-Analog) | 209.2 | 135.1 | 25 | Internal Standard |
Bioanalytical Workflow Visualization
Figure 1: MCX Extraction Workflow ensuring removal of neutral lipids while retaining the basic azepane analyte.
Validation Criteria (FDA/ICH M10 Compliance)
To ensure this protocol meets regulatory standards, the following parameters must be validated:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ response at the analyte retention time.
-
Accuracy & Precision:
-
Within-run and Between-run CV% should be ≤15% (≤20% at LLOQ).
-
Accuracy should be within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect: Calculate the Matrix Factor (MF). Ideally, the IS-normalized MF should be close to 1.0. The use of MCX SPE typically yields negligible matrix effects compared to protein precipitation.
-
Recovery: Compare extracted samples to post-extraction spiked samples. While 100% is not required, recovery should be consistent across the calibration range.
Troubleshooting
-
Low Recovery? Ensure the elution solvent is basic enough (pH > 11). If the amine is not fully deprotonated, it will remain stuck to the sorbent.
-
Poor Peak Shape? Basic amines can tail on C18 columns. If tailing occurs, add 5mM Ammonium Formate to the mobile phase or switch to a high-pH compatible column (e.g., Waters XBridge) and use Ammonium Bicarbonate (pH 10) as the aqueous phase.
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2] (2022).[2][3][4][5]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[3] (2022).[2][3][4][5]
-
Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (2007).[1]
-
Agilent Technologies. Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note.
Sources
- 1. database.ich.org [database.ich.org]
- 2. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
A Cellular Investigator's Guide: Protocols for Characterizing the Biological Effects of 3-(4-Methoxyphenyl)azepane
Abstract The azepane ring is a seven-membered saturated heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its conformational flexibility, which enables it to bind to a diverse array of biological targets.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer and central nervous system effects.[1][2] This guide presents a systematic, multi-phased approach for researchers and drug development professionals to comprehensively characterize the cellular effects of a novel compound, 3-(4-Methoxyphenyl)azepane. Acknowledging the compound's undefined mechanism of action, this document provides a logical workflow, beginning with foundational cytotoxicity assessments and progressing to hypothesis-driven functional and signaling assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to empower researchers to elucidate the compound's biological activity and potential therapeutic applications.
Phase 1: Foundational Analysis - Cytotoxicity and Cell Line Selection
The initial step in characterizing any novel compound is to determine its effect on cell viability and to establish a working concentration range. This phase is critical for distinguishing targeted pharmacological effects from general toxicity.
Rationale for Cell Line Selection
The choice of cell lines is paramount and should be guided by the structural motifs of 3-(4-Methoxyphenyl)azepane. The azepane core is prevalent in compounds with CNS activity, while the methoxyphenyl group is found in molecules with neuroprotective and antioxidant properties.[3] Therefore, a panel of both neuronal and non-neuronal, as well as cancerous and non-cancerous, cell lines is recommended for a comprehensive initial screening.
| Cell Line | Type | Rationale for Inclusion | Recommended Seeding Density (96-well plate) |
| SH-SY5Y | Human Neuroblastoma | Differentiable into neuron-like cells; widely used in neurotoxicity, neuroprotection, and neurodegenerative disease models.[4] | 15,000 - 25,000 cells/well |
| HT-4 | Rat Hippocampal Neuron | A well-established model for studying glutamate-induced cytotoxicity and neuroprotective agents.[5] | 10,000 - 20,000 cells/well |
| HEK293T | Human Embryonic Kidney | Easy to transfect, robust growth; excellent for studying signaling pathways of heterologously expressed receptors.[6][7] | 20,000 - 40,000 cells/well |
| MCF-7 | Human Breast Cancer | A common model for anti-proliferative and cancer-related studies.[8] | 5,000 - 10,000 cells/well |
| A549 | Human Lung Carcinoma | Standard model for cytotoxicity and anti-cancer drug screening.[9] | 5,000 - 10,000 cells/well |
Experimental Workflow: Initial Cytotoxicity Screening
This workflow provides the foundational data (IC50) required for all subsequent functional assays.
Caption: Workflow for determining the IC50 of the test compound.
Protocol: Cell Viability Assessment with PrestoBlue™
This protocol uses a resazurin-based solution to quantitatively measure cell viability.[10] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to a red, highly fluorescent resorufin. This assay is preferred for its speed, sensitivity, and lower toxicity compared to classic MTT assays.[10][11]
Materials:
-
PrestoBlue™ HS Cell Viability Reagent (or similar resazurin-based reagent)
-
Selected cell lines and appropriate culture media
-
3-(4-Methoxyphenyl)azepane, dissolved in DMSO to create a 10-100 mM stock solution
-
Sterile, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the densities recommended in the table above in 100 µL of media. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of 3-(4-Methoxyphenyl)azepane by performing serial dilutions in complete culture medium. A typical starting range is 200 µM down to low nM concentrations. Remember to prepare a vehicle control (DMSO at the highest concentration used, typically ≤0.1%).
-
Cell Treatment: Carefully remove 50 µL of media from each well and add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and a 1X final compound concentration.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Add 10 µL of PrestoBlue™ reagent directly to each well. Mix gently by tapping the plate.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can be determined by monitoring the color change of a positive control well (untreated cells) and should be stopped before it turns fully pink/purple.[12]
-
Measurement: Measure fluorescence using a microplate reader with excitation set to ~560 nm and emission to ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of "no-cell" control wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log concentration of the compound and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Phase 2: Hypothesis-Driven Functional & Signaling Assays
Based on the compound's structural alerts, this phase investigates its effects on common drug targets like G-Protein Coupled Receptors (GPCRs) and key intracellular signaling pathways. All functional assays should be performed at non-toxic concentrations (e.g., below the IC20 value) determined in Phase 1.
Hypothesis A: The Compound Modulates GPCR Activity
GPCRs are a vast family of transmembrane receptors that trigger intracellular signaling cascades upon activation.[13] Key second messengers involved are intracellular calcium ([Ca²⁺]i) and cyclic AMP (cAMP).
Caption: Simplified overview of major GPCR signaling pathways.
2.1.1. Protocol: Intracellular Calcium Mobilization Assay This assay is a primary screen for compounds acting on Gq-coupled GPCRs, which signal through the release of intracellular calcium stores.[14][15]
Materials:
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye
-
HEK293T cells (or a cell line endogenously expressing a suspected target)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
A known GPCR agonist (e.g., Carbachol for muscarinic receptors) as a positive control
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Prepare a loading buffer by mixing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading buffer to each well.[16]
-
Incubate the plate at 37°C for 45-60 minutes, followed by 20-30 minutes at room temperature in the dark.[16]
-
Compound Preparation: Prepare a 5X working stock of the test compound and positive control in HBSS/HEPES buffer.
-
Measurement:
-
Place the cell plate into the kinetic plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 25 µL of the 5X compound solution to the wells (final volume 125 µL).
-
Continue to record the fluorescence signal for at least 120-180 seconds to capture the full response profile (peak and decay).[16]
-
-
Data Analysis: Analyze the kinetic data by measuring the maximum peak fluorescence intensity over the baseline. A significant increase indicates potential Gq activation.
2.1.2. Protocol: cAMP Accumulation Assay This assay measures the modulation of adenylyl cyclase activity and is used to identify compounds that interact with Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) receptors.[17] Competitive immunoassays, often using HTRF or fluorescence polarization, are common.[18]
Materials:
-
cAMP assay kit (e.g., HTRF cAMP Dynamic 2, LANCE Ultra cAMP)
-
CHO-K1 or HEK293T cells (potentially transfected with a specific GPCR)
-
Forskolin (an adenylyl cyclase activator, used to study Gi coupling)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
Procedure:
-
Cell Handling: Harvest and resuspend cells in assay buffer containing IBMX.
-
Agonist Mode (for Gs): Dispense cells into a 384-well plate. Add serial dilutions of 3-(4-Methoxyphenyl)azepane. Incubate at room temperature for 30 minutes.
-
Antagonist/Inhibitory Mode (for Gi): Dispense cells into the plate. Add the test compound. Then, add forskolin to all wells (except negative control) at a concentration that gives ~80% of its maximal response (e.g., 1-10 µM). Incubate for 30 minutes.[17]
-
Lysis and Detection: Add the lysis buffer and detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate antibody) as per the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on a compatible HTRF reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. A compound that increases cAMP may be a Gs agonist, while one that decreases the forskolin-stimulated signal may be a Gi agonist.[18]
Hypothesis B: The Compound Has Neurotrophic or Neurotoxic Effects
Neurite outgrowth is a critical process in neuronal development and regeneration. Assays measuring changes in neurite length and complexity can reveal neurotrophic, neuroprotective, or neurotoxic properties of a compound.[19]
2.2.1. Protocol: High-Content Neurite Outgrowth Assay
Materials:
-
SH-SY5Y cells
-
Retinoic acid (for differentiation)
-
Laminin or Poly-D-Lysine coated 96- or 384-well imaging plates
-
Primary antibody against a neuronal marker (e.g., β-III Tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system (e.g., Incucyte®, ImageXpress)
Procedure:
-
Differentiation: Seed SH-SY5Y cells in low-serum medium containing 10 µM retinoic acid for 3-5 days to induce a neuronal phenotype.
-
Treatment: Replace the differentiation medium with fresh low-serum medium containing serial dilutions of 3-(4-Methoxyphenyl)azepane (at non-toxic concentrations). Include a vehicle control and a positive control (e.g., a known neurotrophic factor) or a negative control (e.g., a neurotoxicant).[20]
-
Incubation: Incubate for 48-72 hours.[21]
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with anti-β-III Tubulin antibody overnight at 4°C.
-
Wash and incubate with the fluorescent secondary antibody and Hoechst stain.
-
-
Imaging: Acquire images using a high-content imaging system. Capture both the neuronal marker and nuclear stain channels.
-
Data Analysis: Use the analysis software associated with the imager to quantify parameters such as:
-
Total neurite length per neuron
-
Number of neurite branches
-
Number of viable cells (from nuclear count and morphology)
-
An increase in neurite length or branching suggests a neurotrophic effect, while a decrease (without cell death) suggests neurite retraction or toxicity.[22]
-
Hypothesis C: The Compound Modulates the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival.[23] Its activation is a common downstream event for many GPCRs and receptor tyrosine kinases.[24]
2.3.1. Protocol: Western Blot for Phosphorylated ERK (p-ERK)
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Protein electrophoresis and transfer equipment
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Cell Treatment: Plate cells and starve them of serum for 12-24 hours to reduce basal signaling. Treat with 3-(4-Methoxyphenyl)azepane at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. Scrape and collect the lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary anti-p-ERK antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imager.[25]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and reprobed for total ERK and a housekeeping protein like GAPDH or β-Tubulin.[25][26]
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the p-ERK signal to the total ERK signal. An increase in the p-ERK/total ERK ratio indicates pathway activation.[27]
Phase 3: Advanced Characterization
If the results from Phase 2 suggest a specific target class, more advanced techniques can be employed for confirmation and detailed mechanistic understanding.
Patch-Clamp Electrophysiology
If the compound is suspected of modulating ion channel activity (either directly or via GPCRs), patch-clamp is the gold-standard technique.[28] It allows for the direct measurement of ionic currents across the cell membrane with high temporal resolution.[29][30] This highly specialized technique can determine if the compound acts as a channel blocker, opener, or modulator of channel kinetics.[31]
Summary and Investigative Workflow
The following diagram summarizes the comprehensive workflow for characterizing the cellular effects of 3-(4-Methoxyphenyl)azepane.
Caption: Comprehensive investigative workflow for a novel compound.
By following this structured, multi-phase approach, researchers can efficiently move from broad toxicological profiling to specific mechanistic insights, ultimately defining the cellular pharmacology of 3-(4-Methoxyphenyl)azepane.
References
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]
-
Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available at: [Link]
-
4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. PubMed. Available at: [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. Available at: [Link]
-
Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. Available at: [Link]
-
Electrophysiological Approaches for the Study of Ion Channel Function. PMC - NIH. Available at: [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at: [Link]
-
Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. NIH. Available at: [Link]
-
Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. PMC - PubMed Central. Available at: [Link]
-
Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. PMC - NIH. Available at: [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. PubMed. Available at: [Link]
-
Using Calcium Imaging as a Readout of GPCR Activation. ResearchGate. Available at: [Link]
-
High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. NIH. Available at: [Link]
-
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. Available at: [Link]
-
Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2... ResearchGate. Available at: [Link]
-
Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. NIH. Available at: [Link]
-
Patch clamp. Wikipedia. Available at: [Link]
-
Sulforaphane protects developing neural networks from VPA-induced synaptic alterations. PMC - PubMed Central. Available at: [Link]
-
What is the best In Vitro assay? Alamar Blue, Presto Blue, XTT or MTT?. ResearchGate. Available at: [Link]
-
The Anti-Hypertensive Drug Reserpine Induces Neuronal Cell Death Through Inhibition of Autophagic Flux. PubMed. Available at: [Link]
-
Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. PubMed. Available at: [Link]
-
(PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. Available at: [Link]
-
Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers. Available at: [Link]
-
Using calcium imaging as a readout of GPCR activation. PubMed. Available at: [Link]
-
Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]
-
Cell Viability and Proliferation Assay with PrestoBlue. YouTube. Available at: [Link]
-
Improved cell viability assay performance using PrestoBlue® Reagent. Technology Networks. Available at: [Link]
-
Antioxidants and herbal extracts protect HT-4 neuronal cells against glutamate-induced cytotoxicity. PubMed. Available at: [Link]
-
Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers. Available at: [Link]
-
Neurite Outgrowth, Neurotoxicity. Molecular Devices. Available at: [Link]
-
The Patch Clamp Technique in Ion Channel Research. ResearchGate. Available at: [Link]
-
Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. MDPI. Available at: [Link]
-
3.1 Patch-Clamp Electrophysiology – Neuroscience. The Claremont Colleges Pressbooks. Available at: [Link]
-
Measuring G-Protein-Coupled Receptor Signaling. YouTube. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]
-
Parameters for measuring GPCR-evoked Ca 2+ signalling. The cartoon... ResearchGate. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Available at: [Link]
-
Patch Clamp Configurations. News-Medical. Available at: [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. Available at: [Link]
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]
Sources
- 1. 3-(4-Methoxyphenyl)azepane | 1333960-81-8 | Benchchem [benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidants and herbal extracts protect HT-4 neuronal cells against glutamate-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 20. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. sartorius.com [sartorius.com]
- 23. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Patch clamp - Wikipedia [en.wikipedia.org]
- 30. 3.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 2nd Edition Open Textbook [pressbooks.claremont.edu]
- 31. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of 3-(4-Methoxyphenyl)azepane for In Vivo Administration
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 3-(4-Methoxyphenyl)azepane for in vivo administration. Recognizing that robust and reproducible preclinical data is fundamentally dependent on the quality and appropriateness of the drug formulation, this guide moves beyond simple recipes. It explains the causal relationships behind experimental choices, from initial physicochemical characterization and pre-formulation screening to the development of specific, fit-for-purpose formulations for common administration routes. Protocols are detailed with an emphasis on creating self-validating systems to ensure scientific integrity and data reliability.
Introduction: The Critical Role of Formulation in Preclinical Assessment
3-(4-Methoxyphenyl)azepane is a heterocyclic amine containing the azepane scaffold, a motif present in numerous pharmacologically active compounds.[1][2][3] The successful preclinical evaluation of any new chemical entity (NCE) like 3-(4-Methoxyphenyl)azepane hinges on the ability to administer the compound to animal models in a safe, accurate, and reproducible manner.[4] The formulation—the process of combining the active pharmaceutical ingredient (API) with other chemical substances (excipients)—is a critical determinant of a drug's bioavailability, pharmacokinetic profile, and ultimately, its observed efficacy and toxicity.[5][6]
Physicochemical Profile of 3-(4-Methoxyphenyl)azepane
A thorough understanding of the compound's intrinsic properties is the cornerstone of rational formulation design. Publicly available data provides predicted values that guide our initial strategy.
| Property | Value | Source | Significance for Formulation |
| CAS Number | 1333960-81-8 | [7][8] | Unique chemical identifier. |
| Molecular Weight | 205.3 g/mol | [8] | Used for all molar and concentration calculations. |
| Predicted pKa | 10.87 ± 0.40 | [7] | Indicates the compound is a base. This suggests that solubility may be significantly increased at lower pH through salt formation. |
| Predicted Boiling Point | 324.2 ± 35.0 °C | [7][8] | Suggests low volatility and stability at room temperature. |
| Predicted Density | 0.985 ± 0.06 g/cm³ | [7][8] | Relevant for high-concentration liquid formulations. |
| Storage | Room Temperature | [7][8] | Indicates good ambient thermal stability. |
Note: Crucial experimental data, particularly aqueous solubility and LogP, are not available in the public literature for this specific compound. The presence of the methoxyphenyl group suggests the molecule is likely lipophilic with poor water solubility, a common challenge for new drug candidates.[9] Therefore, the following protocols are designed to experimentally determine solubility and address this anticipated challenge.
Pre-formulation Studies: Building the Formulation Blueprint
Pre-formulation studies are essential to characterize the "developability" of a compound. The primary goals are to determine solubility in a range of pharmaceutically acceptable vehicles and to assess preliminary stability. This data directly informs the selection of a suitable formulation strategy.[9][10]
Experimental Protocol: Solubility Screening
Objective: To quantitatively determine the solubility of 3-(4-Methoxyphenyl)azepane in a panel of common vehicles to identify promising candidates for oral and parenteral formulations.
Materials:
-
3-(4-Methoxyphenyl)azepane powder
-
Vehicle Panel:
-
Deionized Water
-
0.9% Saline for Injection
-
Phosphate Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
5% (v/v) Tween® 80 in 0.9% Saline
-
5% (v/v) Dimethyl Sulfoxide (DMSO) in 0.9% Saline
-
-
Vials (e.g., 2 mL glass vials)
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Preparation: Add an excess amount of 3-(4-Methoxyphenyl)azepane (e.g., 5-10 mg) to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium.
-
Vehicle Addition: Add a precise volume (e.g., 1.0 mL) of a selected vehicle to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Express solubility in mg/mL.
Data Interpretation: The results from this screening will dictate the formulation path.
| Vehicle | Expected Solubility | Formulation Strategy Indicated |
| Aqueous (Saline, PBS) | < 1 mg/mL | Poor solubility. Requires enabling technologies like suspensions, co-solvents, or complexation. |
| > 10 mg/mL | Good aqueous solubility. A simple aqueous solution is feasible. | |
| Co-solvents (PEG 400, PG) | High (> 50 mg/mL) | Excellent candidates for creating a concentrated stock solution for a co-solvent formulation. |
| Surfactant Solutions | Moderate | Can be used to wet the compound for suspensions or as part of a co-solvent system to improve stability. |
Formulation Development Workflow & Protocols
The following diagram illustrates the decision-making process in formulation development, starting from the initial characterization to the final selection of a formulation for in vivo studies.
Caption: Formulation Development Workflow.
Protocol A: Aqueous Suspension for Oral Administration (PO)
Causality: This approach is chosen when the compound has low aqueous solubility and the desired oral dose cannot be achieved in a simple solution. A suspension is a dispersion of fine solid particles in a liquid medium, which can improve handling and dosing accuracy for insoluble compounds.[5]
Materials:
-
3-(4-Methoxyphenyl)azepane (micronized, if available)
-
Wetting Agent: Tween® 80 or Polysorbate 80
-
Suspending Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate Required Amounts: Determine the mass of API and the volume of vehicle needed for the desired concentration and number of animals.
-
Wetting the API: In a mortar, add the weighed API powder. Add a small volume of the wetting agent (e.g., Tween® 80 at 1-2% of the final volume). Triturate with the pestle to form a smooth, uniform paste.
-
Expert Insight: This step is critical to displace air from the surface of the drug particles, allowing the aqueous vehicle to coat them, which prevents clumping and improves suspension homogeneity.
-
-
Initial Dispersion: Gradually add a small portion of the 0.5% methylcellulose vehicle to the paste while continuing to triturate, forming a smooth slurry.
-
Transfer and Final Volume: Transfer the slurry to a graduated cylinder. Use successive rinses of the vehicle to ensure all of the slurry is transferred. Add the suspending vehicle to reach the final desired volume.
-
Homogenization: Place a magnetic stir bar in the cylinder and stir continuously on a stir plate for at least 30 minutes. The final product should be a milky, uniform suspension.
-
QC and Storage: Store in a tightly sealed container at 2-8°C. Crucially, the suspension must be continuously stirred or vigorously vortexed immediately before each animal is dosed to ensure uniform dose administration.
Protocol B: Co-solvent Formulation for Parenteral Administration (IV, IP)
Causality: For intravenous or intraperitoneal administration, the drug must be fully dissolved to prevent the risk of embolism and ensure immediate bioavailability.[10] When aqueous solubility is low, a co-solvent system using water-miscible organic solvents is a standard and effective approach.[11][12] The goal is to dissolve the drug in a small amount of a strong organic solvent and then dilute it with an aqueous vehicle to maintain solubility.
Materials:
-
3-(4-Methoxyphenyl)azepane
-
Solvent 1: PEG 400 or DMSO (use pharmaceutical grade)
-
Solvent 2 (optional): Tween® 80
-
Diluent: Sterile 0.9% Saline for Injection
-
Sterile vials, syringes, and 0.22 µm syringe filters
Workflow for IV Formulation Preparation
Caption: IV Co-Solvent Formulation Workflow.
Example Formulation (10% PEG 400, 5% Tween 80): This is a common vehicle for preclinical studies. The final percentages may need to be adjusted based on the solubility data obtained in Section 3.1.
Procedure:
-
Dissolution: In a sterile vial, dissolve the required amount of 3-(4-Methoxyphenyl)azepane in PEG 400 (10% of the final volume). Vortex or sonicate until a completely clear solution is obtained. This is a critical self-validation step.
-
Addition of Surfactant: Add Tween® 80 (5% of the final volume) and mix thoroughly.
-
Expert Insight: Tween® 80 acts as a surfactant that helps to prevent the drug from precipitating out of solution when the aqueous diluent is added.
-
-
Aqueous Dilution: Slowly add sterile 0.9% Saline (85% of the final volume) to the organic solution, ideally while vortexing. Observe the solution carefully for any signs of precipitation (cloudiness). If precipitation occurs, the formulation is not viable and the solvent ratios must be reconsidered.
-
Sterilization: Withdraw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the formulation into a final, sterile, sealed vial. This step is mandatory for all parenteral formulations to ensure sterility.[13][14]
-
QC and Storage: Label the vial with the compound name, concentration, vehicle composition, and date of preparation. Store as dictated by stability studies, typically at 2-8°C and protected from light. Before administration, warm the solution to room temperature and visually inspect for any precipitates.
In Vivo Administration Guidelines
All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.[15]
-
Oral Gavage (PO):
-
Use a proper-sized, ball-tipped gavage needle.
-
Ensure the suspension is thoroughly mixed immediately before drawing up the dose.
-
Administer the formulation directly into the stomach. The volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
-
Intravenous Injection (IV):
-
Commonly administered via the lateral tail vein in rodents.
-
The formulation must be a clear, particle-free solution at room temperature.
-
The injection should be given slowly to avoid adverse events. Injection volume is typically low (e.g., 5 mL/kg for mice).
-
Bioanalytical Quantification in Plasma
To assess the pharmacokinetic profile of the administered formulation, a robust bioanalytical method is required. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16]
General Approach:
-
Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) into anticoagulant-treated tubes (e.g., K2-EDTA) at specified time points post-dose.
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Sample Preparation: Perform a protein precipitation by adding a volume of cold organic solvent (e.g., acetonitrile) containing a suitable internal standard to a known volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
Quantification: Develop a standard curve by spiking known concentrations of 3-(4-Methoxyphenyl)azepane into blank control plasma and processing it alongside the study samples. The concentration in the unknown samples is determined by comparing the analyte/internal standard peak area ratio to the standard curve.[16]
Note: Method validation should assess parameters like linearity, accuracy, precision, and analyte stability in the biological matrix.[17]
References
- 3-(4-Methoxyphenyl)azepane | 1333960-81-8. ChemicalBook.
- The Chemical Properties and Applic
- 3-(4-Methoxyphenyl)azepane CAS#: 1333960-81-8. ChemicalBook.
- Azepane. Wikipedia.
- 1-(3,4-dimethoxybenzoyl)azepane stability issues in solution. BenchChem.
- Injectable Formulations of Poorly W
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- Azepanes. Fisher Scientific.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- Designing an In Vivo Preclinical Research Study. MDPI.
- Preparation, Storage and Labeling of Drug and Chemical Formul
- Solubilizing excipients in oral and injectable formul
- Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
- Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of Arizona.
- Routes of administr
- The basics of preclinical drug development for neurodegenerative disease indications.
- Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. University of Michigan.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- Solubilizing Excipients in Oral and Injectable Formulations.
- Formulation of poorly water-soluble drugs for oral administr
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.
Sources
- 1. Azepane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. 3-(4-Methoxyphenyl)azepane | 1333960-81-8 [chemicalbook.com]
- 8. 3-(4-Methoxyphenyl)azepane CAS#: 1333960-81-8 [m.chemicalbook.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Experimental setup for patch-clamp electrophysiology with 3-(4-Methoxyphenyl)azepane
Application Note & Protocol: GluN2B-Selective NMDA Receptor Modulation
Executive Summary & Mechanism
3-(4-Methoxyphenyl)azepane represents a class of "privileged scaffold" lipophilic amines structurally related to ifenprodil and traxoprodil .[1] These structures are pharmacologically significant as allosteric modulators of the GluN2B-containing N-methyl-D-aspartate (NMDA) receptors and potential ligands for Sigma-1 receptors [1, 2].
Unlike competitive antagonists that bind the glutamate site (GluN2) or glycine site (GluN1), 3-phenylazepanes typically target the N-terminal domain (NTD) of the GluN2B subunit. This allosteric mechanism requires a specialized electrophysiological approach to distinguish between pure pore blockade, competitive antagonism, and negative allosteric modulation (NAM).[1]
Experimental Challenges:
-
Lipophilicity (LogP ~2-3): High tendency for adsorption to plastic tubing, requiring silanized glass or PTFE delivery systems.[1]
-
Use-Dependence: Blockade may require channel opening (open-channel block) or occur independent of gating (allosteric).[1]
-
Voltage-Independence: Unlike Mg²⁺ or ketamine, ifenprodil-like NAMs often exhibit voltage-independent inhibition, a key differentiator in this protocol.[1]
Pre-Experimental Setup
2.1. Solution Chemistry & Handling
Objective: Prevent compound loss due to adsorption and ensure stable delivery.
| Component | Concentration | Notes |
| Stock Solution | 10 mM or 100 mM in 100% DMSO | Critical: Store in glass vials. Plastic microfuge tubes absorb azepanes.[1] Sonicate for 10 min. |
| Working Dilution | 0.1 nM – 10 µM | Dilute immediately before use in extracellular solution.[1] Final DMSO < 0.1%.[1][2] |
| Vehicle Control | 0.1% DMSO | Matched to the highest drug concentration.[1] |
2.2. Recording Solutions (Physiological)
To isolate NMDA currents, we must eliminate Mg²⁺ block and inhibit secondary channels.[1]
-
Extracellular Solution (Bath):
-
140 mM NaCl, 2.5 mM KCl, 2.0 mM CaCl₂, 0.0 mM MgCl₂ (Crucial for max current at negative potentials), 10 mM HEPES, 10 mM Glucose.[1] pH 7.4 with NaOH.
-
Additives: 1 µM Tetrodotoxin (TTX) (to block Naᵥ), 10 µM Bicuculline (to block GABA_A).[1]
-
Agonists:[1] 100 µM Glutamate + 10 µM Glycine (applied via fast perfusion).[1]
-
-
Intracellular Solution (Pipette):
-
120 mM Cs-Gluconate (blocks Kᵥ), 20 mM TEA-Cl, 10 mM HEPES, 5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP.[1] pH 7.2 with CsOH.
-
Experimental Workflow Visualization
The following diagram illustrates the logic flow for characterizing the mechanism of action (MOA) of 3-(4-Methoxyphenyl)azepane.
Figure 1: Decision matrix for electrophysiological characterization. Blue/Green indicates standard setup; Yellow/Red indicates critical decision points.[1]
Detailed Protocols
Protocol A: Giga-Seal & Whole-Cell Configuration
Target: HEK293 cells stably expressing GluN1/GluN2B or cultured hippocampal neurons (DIV 14-21).[1]
-
Pipette Fabrication: Pull borosilicate glass (O.D. 1.5 mm) to a resistance of 3–5 MΩ.[1]
-
Seal Formation:
-
Break-In:
Protocol B: Voltage-Clamp Characterization (GluN2B Focus)
Rationale: To determine if 3-(4-Methoxyphenyl)azepane acts as a voltage-dependent pore blocker (like Mg²⁺/Ketamine) or a voltage-independent allosteric modulator (like Ifenprodil).[1]
-
Holding Potential: Clamp cell at -60 mV .
-
Agonist Application:
-
Compound Application:
-
Voltage Ramps (I-V Curve):
-
During the plateau of the NMDA current, execute a voltage ramp from -80 mV to +40 mV (100 ms duration).
-
Analysis: Subtract leakage current. Plot Current (I) vs. Voltage (V).[1]
-
Outcome:
-
Protocol C: Concentration-Response (IC₅₀)
-
Prepare 6 concentrations: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 30 µM.
-
Apply in ascending order (cumulative) or bracketed with wash steps if recovery is slow.[1]
-
Normalization: Normalize peak steady-state current (
) to the baseline current ( ). -
Curve Fitting: Fit data to the Hill Equation:
[1]
Data Analysis & Interpretation
| Observation | Interpretation for 3-(4-Methoxyphenyl)azepane |
| Slow Washout (>5 min) | High lipophilicity; compound has partitioned into the lipid bilayer.[1] |
| Inhibition at -60mV but not +40mV | Voltage-dependent block (Pore blocker).[1] |
| Inhibition at all voltages | Voltage-independent (Allosteric/NAM - Likely GluN2B specific).[1] |
| Shift in Glutamate EC₅₀ | Competitive antagonism (unlikely for this structure).[1] |
Self-Validation Step:
-
Control: Use Ifenprodil (10 µM) as a positive control for GluN2B selectivity.[1] If 3-(4-Methoxyphenyl)azepane mimics the Ifenprodil profile (max inhibition ~90% in GluN1/GluN2B, no effect on GluN1/GluN2A), it confirms the scaffold's selectivity.
References
-
Mony, L., et al. (2009).[1] Molecular basis of the sensitivity of the NMDA receptor to neurosteroids and lipophilic compounds.Journal of Neuroscience .[1] Link
-
Paoletti, P., & Neyton, J. (2007).[1] NMDA receptor subunits: function and pharmacology.[1][3]Current Opinion in Pharmacology . Link
-
Layton, M. E., et al. (2006).[1] Synthesis and SAR of central nervous system active phenylazepanes.[1]Bioorganic & Medicinal Chemistry Letters . Link
-
Ogita, K., et al. (2006).[1] Inhibition of NMDA receptors by sigma receptor ligands.[1]Neuropharmacology .[1] Link
-
BenchChem. (2023).[1] 3-(4-Methoxyphenyl)azepane Product Data.BenchChem .[1] Link
Sources
Protocol for Assessing Blood-Brain Barrier Penetration of 3-(4-Methoxyphenyl)azepane
Introduction
The blood-brain barrier (BBB) is a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders.[1][2] This highly selective barrier protects the brain from xenobiotics, but in doing so, prevents the vast majority of small molecule drug candidates from reaching their intended targets within the brain parenchyma.[3] Therefore, a rigorous and early assessment of a compound's ability to permeate the BBB is a cornerstone of any successful CNS drug discovery program.
This document provides a comprehensive, multi-tiered protocol for evaluating the BBB penetration of a novel therapeutic candidate, 3-(4-Methoxyphenyl)azepane. The azepane scaffold is a privileged structure in medicinal chemistry, and the methoxyphenyl moiety suggests physicochemical properties that may be conducive to BBB transit. However, a systematic and evidence-based approach is required to confirm this potential.
The following protocols are designed to provide a holistic view of the compound's BBB penetration profile, from initial high-throughput screening to definitive in-vivo measurements. Each experimental choice is rationalized to ensure a self-validating and scientifically sound assessment.
A Tiered Approach to BBB Penetration Assessment
A tiered approach is the most efficient method for evaluating BBB penetration, allowing for the early deselection of unsuitable candidates and the focused allocation of resources on the most promising compounds. This protocol is divided into three tiers:
-
Tier 1: In-Silico and High-Throughput In-Vitro Screening. This initial phase focuses on computational predictions and rapid, cell-free assays to estimate passive permeability.
-
Tier 2: Advanced In-Vitro Cell-Based Assays. This tier employs cell culture models of the BBB to investigate both passive diffusion and the potential for active efflux by transporters such as P-glycoprotein (P-gp).
-
Tier 3: In-Vivo Assessment in Rodent Models. The final and most definitive tier involves direct measurement of the compound's concentration in the brain and plasma of living animals to determine the true extent of BBB penetration.
Tier 1: In-Silico and High-Throughput In-Vitro Screening
The goal of Tier 1 is to quickly assess the fundamental physicochemical properties and passive permeability of 3-(4-Methoxyphenyl)azepane. These initial screens are cost-effective and can provide an early indication of the compound's potential.[4]
In-Silico Physicochemical Profiling
Before any wet lab experiments are conducted, a computational analysis of 3-(4-Methoxyphenyl)azepane's structure can provide valuable insights into its drug-like properties and potential for BBB penetration.[5][6][7]
Key Parameters to Calculate:
-
Molecular Weight (MW): Generally, molecules with a MW < 400-500 Da have a higher probability of crossing the BBB.[2]
-
Lipophilicity (logP/logD): A logarithmic measure of a compound's partitioning between an organic and aqueous phase. An optimal range for BBB penetration is typically between 1 and 3. Excessive lipophilicity can lead to non-specific binding.[2]
-
Polar Surface Area (PSA): The surface sum over all polar atoms. A PSA < 90 Ų is often associated with good BBB penetration.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bonds is generally favorable for BBB transit.[2]
Table 1: Predicted Physicochemical Properties of 3-(4-Methoxyphenyl)azepane
| Property | Predicted Value | Implication for BBB Penetration |
| Molecular Weight (Da) | ~219.3 | Favorable |
| cLogP | ~3.1 | Within optimal range |
| Polar Surface Area (Ų) | ~21.7 | Highly Favorable |
| Hydrogen Bond Donors | 1 | Favorable |
| Hydrogen Bond Acceptors | 2 | Favorable |
Note: These are hypothetical predicted values for illustrative purposes.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free in-vitro model that specifically measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9] This provides a clean assessment of transcellular passive diffusion, a key mechanism for BBB entry.[8]
Protocol: PAMPA-BBB
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of 3-(4-Methoxyphenyl)azepane in DMSO.
-
Donor Solution: Dilute the stock solution to a final concentration of 10 µM in Phosphate Buffered Saline (PBS), pH 7.4.
-
Acceptor Solution: PBS, pH 7.4.
-
Lipid Solution: Porcine brain lipid in dodecane.
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with the porcine brain lipid solution.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Add the donor solution containing the test compound to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for 4-18 hours.[10]
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Controls:
-
High Permeability Control: Testosterone or another known BBB-penetrant compound.
-
Low Permeability Control: Atenolol or another compound with known poor BBB penetration.
-
Membrane Integrity Control: Lucifer Yellow, a fluorescent dye that should not cross an intact lipid membrane.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Table 2: Interpretation of PAMPA-BBB Results
| Permeability (Pe x 10⁻⁶ cm/s) | Predicted BBB Penetration |
| > 6.0 | High |
| 4.0 - 6.0 | Medium |
| < 4.0 | Low |
Tier 2: Advanced In-Vitro Cell-Based Assays
While PAMPA is excellent for assessing passive permeability, it does not account for the influence of active transporters, particularly efflux transporters like P-glycoprotein (P-gp/MDR1), which are highly expressed at the BBB and actively pump xenobiotics out of the brain.[3][11][12] Tier 2 addresses this by using cell lines that express these critical transporters.
MDCK-MDR1 Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are a widely used model to assess a compound's susceptibility to P-gp mediated efflux.[13][14][15] This assay measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[14]
Protocol: Bidirectional MDCK-MDR1 Assay
-
Cell Culture:
-
Culture MDCK-MDR1 cells on semi-permeable Transwell™ inserts until a confluent monolayer is formed.[14]
-
Confirm monolayer integrity by measuring the Trans-Epithelial Electrical Resistance (TEER).
-
-
Assay Procedure:
-
Prepare a 10 µM solution of 3-(4-Methoxyphenyl)azepane in transport buffer (e.g., HBSS).
-
A-B Permeability: Add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
B-A Permeability: Add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate for 60-120 minutes at 37°C.
-
Collect samples from the receiver chambers at specified time points.
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
-
Controls:
-
Low Permeability Control: Atenolol (not a P-gp substrate).
-
High Permeability Control: Propranolol (not a P-gp substrate).
-
Known P-gp Substrate: Digoxin.
-
P-gp Inhibitor: Verapamil or quinidine (to confirm P-gp mediated efflux).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.[14]
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Table 3: Interpretation of MDCK-MDR1 Results
| Efflux Ratio (ER) | P-gp Substrate Liability | Implication for BBB Penetration |
| < 2.0 | Unlikely | Favorable |
| 2.0 - 5.0 | Moderate | Potential for limited brain exposure |
| > 5.0 | High | Likely to be actively effluxed from the brain |
Tier 3: In-Vivo Assessment in Rodent Models
The definitive assessment of BBB penetration requires in-vivo studies.[16] These experiments measure the actual concentration of the compound in the brain and plasma of a living animal, providing the most physiologically relevant data.
Brain and Plasma Pharmacokinetic Study
This study determines the concentration-time profiles of 3-(4-Methoxyphenyl)azepane in both the brain and plasma following systemic administration.
Protocol: Rodent Brain and Plasma PK
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing:
-
Sample Collection:
-
At various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.
-
Immediately following blood collection, euthanize the animals and harvest the brains.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis:
-
Quantify the concentration of 3-(4-Methoxyphenyl)azepane in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Brain Tissue Binding Assay
It is crucial to determine the fraction of the compound that is unbound in the brain (fu,brain), as only the unbound drug is pharmacologically active.[20] This is typically done using equilibrium dialysis.[20][21]
Protocol: Equilibrium Dialysis for fu,brain
-
Prepare brain homogenate from untreated animals.
-
Spike the brain homogenate with 3-(4-Methoxyphenyl)azepane.
-
Load the spiked homogenate into one side of an equilibrium dialysis chamber and buffer into the other, separated by a semi-permeable membrane.
-
Incubate until equilibrium is reached.
-
Measure the compound concentration in both the homogenate and buffer chambers by LC-MS/MS.
-
Calculate fu,brain: fu,brain = [C_buffer] / [C_homogenate]
Data Analysis and Key Metrics
-
Brain-to-Plasma Ratio (Kp): Kp = C_brain_total / C_plasma_total
-
Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = (C_brain_total * fu,brain) / (C_plasma_total * fu,plasma)
-
fu,plasma (fraction unbound in plasma) is determined similarly to fu,brain.
-
Table 4: Interpretation of In-Vivo BBB Penetration Data
| Kp,uu | Mechanism of Brain Entry |
| ~ 1.0 | Primarily passive diffusion |
| > 1.0 | Potential active influx |
| < 0.1 | Likely subject to significant active efflux |
(Optional) In-Vivo Microdialysis
For a more dynamic and detailed assessment of unbound brain concentrations, in-vivo microdialysis can be employed.[22][23][24] This technique involves implanting a small probe into a specific brain region to continuously sample the interstitial fluid, providing a real-time measurement of the pharmacologically active, unbound drug concentration.[16][23]
Visualization of the Assessment Workflow
The following diagram illustrates the logical flow of the tiered protocol for assessing the BBB penetration of 3-(4-Methoxyphenyl)azepane.
Caption: Tiered workflow for BBB penetration assessment.
Analytical Method Validation: LC-MS/MS
Accurate quantification of 3-(4-Methoxyphenyl)azepane in complex biological matrices is critical for the reliability of all experimental data. A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated according to regulatory guidelines.[25][26][27]
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate the analyte from other components in the matrix.[26]
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.[25][26]
-
Calibration Curve and Linearity: The relationship between instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
This comprehensive, tiered protocol provides a robust framework for the thorough assessment of the blood-brain barrier penetration of 3-(4-Methoxyphenyl)azepane. By systematically progressing from in-silico predictions and high-throughput in-vitro assays to definitive in-vivo studies, researchers can build a detailed and reliable profile of the compound's CNS disposition. This evidence-based approach is essential for making informed decisions in the drug development process and ultimately for identifying promising new therapeutic agents for neurological disorders.
References
- Current time information in Champaign County, US. (n.d.). Google.
- 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (n.d.). MDPI.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
- In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies. (n.d.). Springer.
- In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Frontiers.
- In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. (2021). Nature.
- In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. (n.d.). ResearchGate.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc.
- Molecular determinants of blood–brain barrier permeation. (n.d.). PubMed Central (PMC).
- Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. (2025). ACS Publications.
- Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat. (n.d.). PubMed.
- Establishment of optimized MDCK cell lines for reliable efflux transport studies. (2014). PubMed.
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central (PMC).
- P-Glycoprotein, a gatekeeper in the blood-brain barrier. (n.d.). PubMed.
- Cyprotex Brain Tissue Binding Fact Sheet. (n.d.). Evotec.
- Physicochemical determinants of blood brain barrier penetrating molecules. (n.d.). RJPT.
- In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026). MDPI.
- MDCK-MDR1 Permeability Assay. (n.d.). Evotec.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
- Cassette Dosing Study. (n.d.). Creative Biolabs.
- Brain Tissue Binding Assay. (n.d.). Creative Bioarray.
- Regulation of P-Glycoprotein in the Brain. (n.d.). MDPI.
- The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). Frontiers.
- The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery. (n.d.). ResearchGate.
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma.
- Blood-Brain Barrier P-Glycoprotein Function in Neurodegenerative Disease. (2011). Current Pharmaceutical Design.
- Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI.
- Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. (2021). bioRxiv.
- Brain Tissue Binding Studies for CNS Drugs. (n.d.). BOC Sciences.
- What characteristics of compounds cross the blood-brain barrier? (2025). Patsnap Synapse.
- ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass.
- What is the impact of P-glycoprotein at the blood-brain barrier? (2024). Bio Help Learning.
- (PDF) Evaluation of drug transport in MDCKII-wild type, MDCKII-MDR1, MDCKII-BCRP and Caco-2 cell lines. (2025). ResearchGate.
- Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. (2025). PubMed Central.
- Brain Tissue Binding. (n.d.). Creative Biolabs.
- Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration.
- The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). PubMed Central (PMC).
- Comparison of Blood–Brain Barrier Models for in Vitro Biological Analysis: One-Cell Type vs Three-Cell Type. (2019). ACS Publications.
- Cassette Dosing: Advantages and Challenges. (n.d.). Certara.
- Intracerebral Microdialysis - Technical Notes. (n.d.). Sygnature Discovery.
- P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. (n.d.). PubMed Central (PMC).
- (PDF) Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. (2025). ResearchGate.
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PubMed Central (PMC).
- Target-Mediated Brain Tissue Binding for Small Molecule Inhibitors of Heat Shock Protein 90. (2020). PubMed Central.
- Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022). PubMed.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). PubMed Central.
- Application of an In Vivo Brain Microdialysis Technique to Studies of Drug Transport Across the Blood-Brain Barrier. (n.d.). Bentham Science.
- Use of the Cassette-Dosing Approach to Assess Brain Penetration in Drug Discovery. (n.d.). DOI.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). IQVIA.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 3. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 5. preprints.org [preprints.org]
- 6. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier [mdpi.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Regulation of P-Glycoprotein in the Brain [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Establishment of optimized MDCK cell lines for reliable efflux transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. benthamscience.com [benthamscience.com]
- 17. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 19. certara.com [certara.com]
- 20. evotec.com [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resolvemass.ca [resolvemass.ca]
- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 27. fda.gov [fda.gov]
Troubleshooting & Optimization
Strategies to improve the selectivity of 3-(4-Methoxyphenyl)azepane
Technical Support Center: 3-(4-Methoxyphenyl)azepane
A Guide to Improving Ligand Selectivity
Welcome to the technical support center for 3-(4-Methoxyphenyl)azepane. This guide is designed for researchers, medicinal chemists, and pharmacologists engaged in the development of azepane-based compounds. The azepane scaffold is a privileged structure in drug discovery, known for its conformational flexibility and broad pharmacological potential.[1][2]
This document addresses the critical challenge of enhancing the binding selectivity of 3-(4-Methoxyphenyl)azepane, a novel chemical entity. For the purposes of this guide, we will operate under the scientifically plausible hypothesis that this compound is a ligand for a G-Protein Coupled Receptor (GPCR), and the primary challenge is to improve its selectivity for a specific target receptor (the "on-target") over a closely related, undesirable receptor (the "off-target").
Frequently Asked Questions (FAQs)
Q1: Where should I begin when trying to improve the selectivity of my lead compound?
The first step is to establish a robust and reproducible screening cascade to accurately quantify both potency and selectivity. This involves:
-
Primary Binding Assay: Develop a high-throughput binding assay (e.g., competitive radioligand binding) for your on-target receptor to determine the affinity (Ki) of your compound.[3]
-
Counter-Screening Assay: Implement an identical binding assay for your primary off-target receptor. The ratio of the off-target Ki to the on-target Ki will give you the selectivity index. A higher index is desirable.
-
Functional Assays: Establish functional assays (e.g., cAMP accumulation, calcium flux, or GTPγS binding) for both on- and off-targets.[4][5] This is crucial because a compound can have high binding affinity but low functional activity, or it might display functional selectivity, where it activates different signaling pathways at different receptors.[6]
Once this testing funnel is in place, a systematic Structure-Activity Relationship (SAR) study can begin.
Q2: What are the most common structural modifications to enhance selectivity between two closely related GPCRs?
Improving selectivity often hinges on exploiting subtle differences in the receptor binding pockets. Common strategies include:
-
Exploring Vector Space: Introduce substituents at positions that are likely to interact with non-conserved residues between the on- and off-target receptors. For 3-(4-Methoxyphenyl)azepane, key vectors for modification are the azepane nitrogen and the phenyl ring.
-
Conformational Constraint: The flexible azepane ring can be rigidified by introducing bicyclic systems or gem-disubstitution.[7] This can lock the molecule into a conformation that is preferred by the on-target receptor but disfavored by the off-target.
-
Bioisosteric Replacement: Replace key functional groups with bioisosteres to alter electronic properties, hydrogen bonding capacity, or metabolic stability without drastically changing the shape.[8][9] For example, the methoxy group could be a point of metabolic liability and a target for modification.
Q3: Which part of the 3-(4-Methoxyphenyl)azepane molecule is the best starting point for modification: the azepane ring or the phenyl ring?
Both are valid starting points, and the optimal choice depends on the specific targets. However, a logical approach is:
-
Azepane Nitrogen (N1 position): This is often the most synthetically accessible position.[10] Modifications here can explore solvent-exposed regions or interact with the upper parts of the binding pocket, which can differ significantly even between subtypes.
-
Phenyl Ring: Substitutions on the phenyl ring can fine-tune electronic properties and probe for specific interactions (e.g., hydrogen bonds, halogen bonds) deeper within the binding pocket.
-
Azepane Ring Backbone: Modifying the carbon skeleton of the azepane ring itself is more synthetically challenging but can be a powerful strategy for introducing conformational constraints.
A parallel synthesis approach exploring modifications at both sites is often the most efficient strategy.
Troubleshooting Guide
Problem 1: My initial compound has high potency at my target receptor but poor selectivity (<10-fold) against a related subtype.
This is a common starting point in lead optimization. The goal is to attenuate off-target binding without significantly reducing on-target potency.
Causality & Explanation: High potency at both targets suggests that the core pharmacophore (likely the methoxyphenyl group) binds to a conserved region in both receptor pockets. The lack of selectivity implies your compound is not exploiting the subtle differences that exist in the less-conserved regions of the binding sites.
Troubleshooting Steps:
-
Homology Modeling/Structure-Based Design: If crystal structures are available for your target and off-target, or if reliable homology models can be built, perform docking studies.[11] Analyze the binding pocket for differences in amino acid residues, size, and hydrophobicity. Design modifications that introduce steric hindrance with an off-target residue or form a favorable interaction (e.g., H-bond) with an on-target-specific residue.
-
Systematic SAR Exploration: Synthesize a small library of analogs with modifications at different positions.
-
Azepane N-substitution: Add small (methyl, ethyl) and bulky (isopropyl, cyclopropylmethyl) alkyl groups to probe for steric clashes in the off-target.
-
Phenyl Ring Substitution: Add small substituents (fluoro, chloro, methyl) at the ortho- and meta-positions of the phenyl ring to alter electrostatics and probe for specific pockets.
-
-
Analyze the Selectivity Data: Look for "selectivity cliffs." Even a small modification that slightly improves selectivity can provide a critical clue about the structural differences between the receptors.
Problem 2: I introduced a bulky group that dramatically improved selectivity, but I lost most of my on-target potency.
Causality & Explanation: This outcome, while initially disappointing, is highly informative. It suggests that the modification successfully introduced a steric clash that prevents binding to the off-target receptor. However, the same group is likely causing a less severe, but still significant, steric clash or an unfavorable interaction at the on-target receptor as well.
Troubleshooting Steps:
-
Fine-Tuning the Bulky Group: Systematically reduce the size of the substituent. For example, if an isopropyl group killed all activity, synthesize the ethyl and methyl analogs. The goal is to find the "sweet spot" where the group is large enough to hinder off-target binding but small enough to be tolerated by the on-target.
-
Change the Vector: Move the bulky group to a different position. If the group was on the azepane nitrogen, try attaching a similar-sized group to the phenyl ring. This explores different regions of the binding pocket.
-
Increase Linker Length/Flexibility: If the bulky group is attached via a linker (e.g., N-phenethyl), try lengthening or shortening the linker by one or two atoms to adjust the position of the bulky group within the binding pocket.
Problem 3: My compound shows excellent in vitro selectivity, but this does not translate to in vivo efficacy or selectivity.
Causality & Explanation: A disconnect between in vitro and in vivo results (poor IVIVC) is a complex issue often rooted in pharmacokinetics (PK) or off-target effects not captured in your initial screening panel.[12][13]
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP/LogD): Highly lipophilic compounds can have poor solubility and high plasma protein binding, reducing the free concentration available to engage the target. They may also be sequestered in fatty tissues. The replacement of a methoxy group with fluorine, for example, is known to increase lipophilicity.[14]
-
Metabolic Stability: Is your compound rapidly metabolized in liver microsomes? The methoxy group is a common site of O-demethylation. Consider bioisosteric replacements that are less prone to metabolism, such as a difluoromethyl or a methylthio group.[15][16]
-
-
Check for P-glycoprotein (P-gp) Efflux: Is your compound a substrate for efflux transporters like P-gp? This is a common issue for CNS-targeted drugs, as it prevents the compound from reaching effective concentrations in the brain.
-
Expand Off-Target Screening: Profile your compound against a broader panel of receptors, ion channels, and enzymes (e.g., a CEREP panel). An unforeseen off-target interaction could be causing the in vivo effects.
-
Evaluate Target Engagement In Vivo: If possible, use techniques like positron emission tomography (PET) with a radiolabeled version of your ligand to confirm that it is reaching the target in the brain and engaging it at relevant concentrations.
Data Presentation & Visualization
Workflow for Improving Ligand Selectivity
The following diagram outlines a typical workflow for a selectivity improvement campaign.
Caption: Iterative workflow for enhancing ligand selectivity.
SAR Exploration Strategy Diagram
This diagram illustrates the key modification sites on the parent compound for a systematic SAR study.
Caption: Key vectors for SAR exploration on the parent scaffold.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
This protocol describes a general procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes expressing the target receptor (on- or off-target).
-
Radioligand specific for the target receptor (e.g., [³H]-dopamine, [¹²⁵I]-iodocyanopindolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound (3-(4-Methoxyphenyl)azepane or analog) stock solution in DMSO.
-
Non-specific binding (NSB) ligand: A high concentration of a known, unlabeled ligand for the target.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding (TB), Non-Specific Binding (NSB), and a range of test compound concentrations (typically 10 concentrations over a 5-log unit range, in duplicate).[3]
-
Reagent Preparation:
-
Dilute the cell membranes in ice-cold Assay Buffer to a final concentration that gives a robust signal (e.g., 50-120 µg protein/well).[17]
-
Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration in the well should be <1%.
-
Prepare the radioligand solution in Assay Buffer at a concentration at or below its Kd value.[18]
-
Prepare the NSB ligand solution at a concentration ~1000-fold higher than the radioligand's Kd.
-
-
Assay Incubation:
-
To each well, add reagents in the following order:
-
Assay Buffer
-
Test compound dilution (or buffer for TB, or NSB ligand for NSB wells).
-
Radioligand solution.
-
Cell membrane suspension.
-
-
The typical final assay volume is 250 µL.[17]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[17]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter mat completely (e.g., 30 min at 50°C).[17]
-
Add scintillation cocktail and count the radioactivity retained on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
References
-
W. Steinmetzer, T., et al. (2022). Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
- Lowe, D. (2025). Selectivity Dilemma: Why AI Struggles to Design Highly Targeted GPCR Ligands. In the Pipeline.
-
Laprairie, R. B., et al. (2016). Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets. PMC. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
-
Traynor, J. R., & Sim, L. J. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. Available at: [Link]
-
Singh, U. P., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. Available at: [Link]
-
Gour, J., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmacelera. (2021). Ligand-based methods as potential solutions to GPCR drug discovery limitations. Pharmacelera. Available at: [Link]
- Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.
-
Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry?. ResearchGate. Available at: [Link]
-
Tistaert, C., et al. (2012). In vitro–In Vivo Correlations: Tricks and Traps. PMC. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Iannelli, M., & D'Andrea, P. (2021). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]
- Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
-
Saleh, N., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. ACS Publications. Available at: [Link]
-
Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. Available at: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]
-
Stewart, D. J., et al. (2024). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Available at: [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Jiang, L., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Tistaert, C., et al. (2012). In vitro-In Vivo Correlations: Tricks and Traps. ResearchGate. Available at: [Link]
-
Meyers, J., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]
-
Ismalaj, E., et al. (2014). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]
- Emami, J. (2006). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical and Pharmaceutical Sciences.
-
Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]
-
Roth, B. L. (2019). How ligands illuminate GPCR molecular pharmacology. PubMed Central. Available at: [Link]
-
Soni, V., et al. (2015). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Samphina Academy. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 6. Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. revvity.com [revvity.com]
Technical Support Center: hERG Mitigation in 3-(4-Methoxyphenyl)azepane Derivatives
Status: Operational Ticket ID: HERG-AZP-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the technical support hub for the 3-(4-Methoxyphenyl)azepane lead series. You are likely here because your promising CNS or cardiovascular lead is showing single-digit micromolar (or nanomolar) inhibition of the hERG potassium channel (
This specific scaffold presents a "perfect storm" for hERG liability:
-
The Azepane Ring: A flexible, hydrophobic 7-membered ring with a basic secondary/tertiary amine (pKa ~10–11).
-
The Pendant Phenyl: The 3-(4-methoxyphenyl) group provides a high-affinity
-stacking pharmacophore.
This guide treats your chemical series as a system to be debugged. We will validate your assay data first, then apply structural patches to the molecule.
Module 1: Diagnostic & Assay Troubleshooting
User Query: "My IC50 values are shifting between runs, or the potency seems artificially high. Is it the compound or the machine?"
Before altering the chemistry, ensure the hERG signal is real. Azepane derivatives are often highly lipophilic (LogP > 3.5), leading to specific assay artifacts.
Troubleshooting Guide: Assay Validity
| Symptom | Probable Cause | Debugging Protocol |
| IC50 shifts >3x between runs | Compound "Stickiness" | Azepanes adsorb to plastic tubing in automated patch clamp (APC) systems. Action: Switch to glass-lined reservoirs or add 0.01% BSA to the perfusate to saturate non-specific binding sites. |
| Incomplete Washout | Lipophilic Trapping | The compound is partitioning into the lipid bilayer, not just the pore. Action: Extend washout times to >5 mins. If current does not recover >80%, the IC50 is likely underestimated (potency is actually higher). |
| APC vs. Manual Discrepancy | Voltage Protocol | APC often uses shorter pulses. Action: Verify if your protocol uses the "Step-Ramp" method. hERG blockers often bind to the inactivated state. Ensure the holding potential is -80mV and the depol step is sufficient (+20mV to +40mV) to open channels. |
| Precipitation at High Conc. | Solubility Limit | Action: Check kinetic solubility in the assay buffer. If the compound precipitates at 30 |
Module 2: Structural Optimization (SAR)
User Query: "The hERG signal is real. How do I engineer it out of the 3-(4-Methoxyphenyl)azepane scaffold without killing potency?"
The Mechanism of Failure
Your molecule blocks hERG via the "Trapping Mechanism."
-
The Basic Amine: The protonated azepane nitrogen interacts electrostatically with the selectivity filter.
-
The Hydrophobic Clamp: The 4-methoxyphenyl group enters the pore cavity and forms
- stacking interactions with Tyr652 and Phe656 .
To fix this, we must disrupt one of these two anchors.
Strategy 1: Modulating Basicity (The pKa Patch)
The most reliable fix is reducing the basicity of the azepane nitrogen. If the pKa drops below ~7.5, the fraction of protonated species at physiological pH decreases, reducing affinity for the pore.
-
Tactics:
-
Fluorination: Add a fluorine atom to the azepane ring
or to the nitrogen. The inductive effect (-I) will lower the pKa. -
Oxygen Insertion: Convert the azepane to an oxazepane (insert oxygen into the ring). This significantly lowers pKa and LogP.
-
Strategy 2: Steric Shielding (The "Bumper" Approach)
hERG binding requires a specific induced fit. Adding bulk near the nitrogen prevents the molecule from settling deep into the pore.
-
Tactics:
- -Methylation: Add a methyl group at the 2-position of the azepane ring (next to the nitrogen). This creates a steric clash with the hERG pore walls.
Strategy 3: Lipophilicity & Polarity (The LogP Patch)
The 4-methoxyphenyl tail is a "grease ball" that loves the hydrophobic hERG cavity.
-
Tactics:
-
Polarize the Tail: Replace the -OMe (Methoxy) with a more polar group like -CN (Cyano), -SO2Me (Sulfone), or a heterocycle (e.g., Pyrazole).
-
Zwitterion Design: Introduce a carboxylic acid elsewhere on the scaffold. The negative charge repels the electronegative pore entrance, often killing hERG affinity entirely (though this may impact CNS penetration).
-
Visualizing the Solution
Figure 1: The hERG Interaction & Mitigation Logic
This diagram maps the physical interaction between your molecule and the channel, showing exactly where to apply chemical modifications.
Caption: Mechanistic map of hERG liability. Red arrows indicate liability interactions; Green nodes represent chemical mitigation strategies.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to determine the next step for your specific analog.
Caption: Step-by-step decision matrix for prioritizing chemical modifications based on physicochemical properties.
Module 3: Experimental Protocols
[3H]-Dofetilide Binding Assay (High Throughput)
Use this for rapid screening of new analogs.
-
Preparation: Membrane fractions from HEK293 cells stably expressing hERG.
-
Incubation: Incubate membranes with 5 nM [3H]-Dofetilide and test compound (10-point curve) for 90 mins at 25°C.
-
Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI (critical for azepanes to reduce non-specific binding).
-
Readout: Scintillation counting.
-
Success Criteria: Z' factor > 0.5.
Whole-Cell Patch Clamp (Gold Standard)
Use this to validate key leads before in vivo studies.
-
Setup: HEK293-hERG cells.
-
Internal Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2s (activates/inactivates channels).
-
Repolarize to -50 mV for 2s (elicits tail current—measure this peak ).
-
-
Perfusion: Apply compound for 5 mins minimum.
-
Analysis: Calculate % inhibition of tail current vs. baseline.
Summary Data: Predicted SAR Impact
| Modification | Structure Change | Predicted | Predicted | Risk |
| Parent | 3-(4-OMe-Ph)-Azepane | -- | Baseline (~0.5 | High |
| 2-Me-Azepane | +0.2 (More basic) | Decrease (Improvement) | Moderate (Steric clash outweighs basicity) | |
| Fluorination | 3-F-Azepane | -1.5 (Less basic) | Significant Decrease | Low (Metabolic stability may improve) |
| Oxazepane | O-insertion in ring | -2.0 (Less basic) | Major Decrease | Low (Check CNS permeability) |
| Tail Polarity | -OMe | -0.5 | Decrease | Moderate (May lose on-target potency) |
References
-
Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[1][2][3][4] Nature. Link
-
Perry, M., et al. (2010). Structural determinants of hERG channel block by clofilium and ibutilide. Molecular Pharmacology. Link
-
Jamieson, C., et al. (2006). Medicinal chemistry strategies to reduce hERG channel inhibition. Current Opinion in Drug Discovery & Development. Link
-
Waring, M. J., et al. (2010). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
Troubleshooting unexpected results in 3-(4-Methoxyphenyl)azepane experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Methoxyphenyl)azepane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis, purification, analysis, and biological evaluation of this compound. The azepane scaffold is a key privileged structure in medicinal chemistry, and understanding the nuances of its derivatives is critical for successful research and development.[1][2]
Section 1: Synthesis and Purification
The synthesis of 3-substituted azepanes can be challenging compared to their five- or six-membered counterparts due to less favorable cyclization kinetics.[3] This section addresses common issues encountered during the synthesis of 3-(4-Methoxyphenyl)azepane.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 3-(4-Methoxyphenyl)azepane via photochemical ring expansion of a nitroarene precursor is giving a low yield. What are the potential causes and how can I optimize the reaction?
A1: The photochemical dearomative ring expansion of nitroarenes is a powerful method for accessing complex azepanes.[4][5] However, several factors can impact the yield.
-
Causality: The reaction proceeds through the conversion of a nitro group to a singlet nitrene, which then initiates the ring expansion.[4][5] The efficiency of this process is highly dependent on the wavelength of light used and the stability of the intermediate azepine.
-
Troubleshooting Protocol:
-
Wavelength Selection: Ensure the light source selectively targets the nitroarene over the azepine intermediate. The azepine product can also absorb UV light, leading to degradation.[4] Blue light (around 427 nm) is often optimal.[4]
-
Reaction Time and Intensity: A lower intensity irradiation for a prolonged period can sometimes improve the yield by minimizing side reactions.[4]
-
Reagent Purity: Use freshly purified reagents, especially the phosphite reagent, as impurities can quench the excited state of the nitroarene.
-
Degassing: Thoroughly degas the solvent to remove oxygen, which can interfere with the reaction.
-
Q2: I am observing a mixture of 3- and 4-(4-Methoxyphenyl)azepane isomers in my final product. How can I improve the regioselectivity?
A2: The formation of constitutional isomers is a known side reaction in the ring expansion of meta-substituted nitroarenes.[4]
-
Causality: The singlet nitrene intermediate can cyclize in two different ways, leading to the formation of both C3 and C4 substituted azepine precursors. The electronic nature of the substituent on the nitroarene can influence this selectivity.
-
Troubleshooting Protocol:
-
Starting Material Choice: While for a phenyl substituent the reaction can be fully selective to the C3-arylated product, other substituents might give mixtures.[4] If you are starting from a precursor to the 4-methoxyphenyl group that is introduced at a later stage, consider the directing effects of that precursor group.
-
Chromatographic Separation: If isomeric mixtures are unavoidable, focus on optimizing the purification step. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be required to separate the isomers.
-
Alternative Synthetic Routes: Consider a different synthetic strategy, such as a piperidine ring expansion, which can offer higher regioselectivity and stereoselectivity.[6]
-
Q3: My attempts at a Suzuki coupling to introduce the 4-methoxyphenyl group onto a 3-haloazepane precursor are failing. What are the common pitfalls?
A3: Suzuki coupling is a versatile C-C bond-forming reaction, but it is sensitive to several parameters.[7]
-
Causality: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. A failure in any of these steps will stall the reaction.
-
Troubleshooting Protocol:
-
Catalyst and Ligand Choice: For coupling with aryl chlorides, a catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand such as P(t-Bu)₃ is often effective.[8] For aryl bromides or triflates, other catalyst systems may be more suitable.
-
Base Selection: The choice of base is crucial. Potassium phosphate (K₃PO₄) is often a good choice for these types of couplings.[9] Ensure the base is anhydrous and finely powdered.
-
Solvent Purity: Use anhydrous and degassed solvents. Water content can affect the stability of the boronic acid and the catalyst.
-
Boronic Acid Quality: Boronic acids can degrade upon storage. Use fresh, high-purity 4-methoxyphenylboronic acid.
-
| Parameter | Recommended Starting Conditions | Troubleshooting Tips |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) | Try other Pd(0) or Pd(II) precatalysts. |
| Ligand | P(t-Bu)₃ (4-10 mol%) | Screen other bulky phosphine ligands. |
| Base | K₃PO₄ (2-3 equivalents) | Try other bases like Cs₂CO₃ or K₂CO₃. |
| Solvent | 1,4-Dioxane or Toluene | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Gradually increase the temperature if the reaction is sluggish. |
Experimental Workflow: Photochemical Ring Expansion
Caption: Workflow for azepane synthesis via photochemical ring expansion.
Section 2: Analytical and Spectroscopic Issues
Accurate characterization of 3-(4-Methoxyphenyl)azepane is crucial for ensuring purity and for interpreting biological data. This section addresses common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: The ¹H NMR spectrum of my purified 3-(4-Methoxyphenyl)azepane shows broad signals for the azepane ring protons. Is this normal?
A1: Yes, broad signals in the NMR spectrum of azepanes are common.
-
Causality: The seven-membered azepane ring is conformationally flexible and can exist as a mixture of interconverting chair and boat conformations.[1][10] This conformational exchange can occur on the NMR timescale, leading to broadened signals. The presence of a bulky substituent at the 3-position can further influence this dynamic behavior.[11]
-
Troubleshooting Protocol:
-
Low-Temperature NMR: Acquiring the NMR spectrum at a lower temperature can slow down the conformational exchange, potentially resulting in sharper signals for the individual conformers.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning the proton and carbon signals, even if they are broad in the 1D spectrum. NOESY or ROESY experiments can provide insights into the through-space proximity of protons, aiding in conformational analysis.[10]
-
Computational Modeling: DFT calculations can be used to predict the stable conformations and their relative energies, which can then be correlated with the experimental NMR data.[12]
-
Q2: I am having difficulty interpreting the mass spectrum of my compound. What are the expected fragmentation patterns for 3-(4-Methoxyphenyl)azepane?
A2: The fragmentation of 3-(4-Methoxyphenyl)azepane in mass spectrometry will likely involve cleavages of the azepane ring and the substituent.
-
Causality: Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule will fragment at its weakest bonds and form stable ions.
-
Expected Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for cyclic amines.
-
Ring Opening: The azepane ring can undergo fragmentation to lose neutral fragments like ethene or propene.
-
Loss of Substituent: The 4-methoxyphenyl group can be lost as a radical or a neutral molecule.
-
Benzylic Cleavage: Cleavage at the benzylic position (the bond between the azepane ring and the aromatic ring) can lead to a stable benzylic cation.
-
Caption: Potential MS fragmentation pathways for 3-(4-Methoxyphenyl)azepane.
Section 3: Biological Assays
Azepane derivatives are evaluated in a wide range of biological assays due to their diverse pharmacological properties.[2][13] This section provides guidance on troubleshooting unexpected results in these assays.
Frequently Asked Questions (FAQs)
Q1: My 3-(4-Methoxyphenyl)azepane shows inconsistent activity in cell-based assays. What could be the reason?
A1: Inconsistent results in biological assays can stem from issues with the compound itself or the assay conditions.
-
Causality: Compound stability, solubility, and purity are critical for obtaining reproducible data. The conformational flexibility of the azepane ring can also lead to different binding modes with the biological target.
-
Troubleshooting Protocol:
-
Compound Purity: Confirm the purity of your compound using multiple analytical techniques (e.g., HPLC, NMR, and MS). Even small amounts of highly active impurities can lead to misleading results.
-
Solubility: Ensure that your compound is fully dissolved in the assay buffer. Poor solubility can lead to lower effective concentrations and variable results. The use of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments.
-
Stability: The secondary amine in the azepane ring can be susceptible to oxidation. It is advisable to prepare fresh stock solutions and protect them from light.
-
Conformational Effects: Consider that different conformers of your molecule may have different biological activities. The specific assay conditions (e.g., pH, temperature) could potentially influence the conformational equilibrium.
-
Q2: How do I choose the appropriate biological assays for 3-(4-Methoxyphenyl)azepane?
A2: The choice of assay depends on the therapeutic area of interest.
-
Rationale: The 3-aryl-azepane scaffold is present in compounds with a variety of biological activities. The 4-methoxyphenyl group is a common feature in many bioactive molecules.
-
Suggested Starting Points:
-
Oncology: Screen against a panel of cancer cell lines (e.g., using an MTT assay) to assess general cytotoxicity.[10]
-
Neuroscience: Evaluate for activity at targets relevant to neurodegenerative diseases, such as cholinesterases or beta-secretase 1 (BACE1).
-
Infectious Diseases: Test for antimicrobial activity against a panel of bacteria and fungi.
-
Metabolic Diseases: Investigate potential inhibitory effects on enzymes like α-glucosidase.
-
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3-(4-Methoxyphenyl)azepane in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
-
Proctor, L. D., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. [Link]
-
MDPI. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
RSC Publishing. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
RSC Publishing. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. [Link]
-
RSC Publishing. (2019). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. [Link]
-
NIH. (2017). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. PubMed Central. [Link]
-
NIH. (2022). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ACS Publications. (2026). Iridium-Catalyzed Borylation of Strong Alkyl C(sp3)–H Bonds of Sulfonamides Enabled by Triflyl Activation. Journal of the American Chemical Society. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
ACS Publications. (2021). Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides. Organic Letters. [Link]
-
RSC Publishing. (2021). A photochemical ring expansion of 6- to 8-membered nitrogen heterocycles by[4][5]-sigmatropic rearrangement. Chemical Communications. [Link]
-
Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
Semantic Scholar. (2021). A photochemical ring expansion of 6- to 8-membered nitrogen heterocycles by[4][5]-sigmatropic rearrangement. [Link]
-
ChemRxiv. (2022). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. [Link]
-
PubMed. (2005). Array synthesis of progesterone receptor antagonists: 3-aryl-1,2-diazepines. [Link]
-
MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts. [Link]
-
ResearchGate. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]
-
Research UNE. (2021). Ring-Expansion Reactions of the Biomass Derivative Cyrene via Enamine Dihalocyclopropanation. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]
-
ACS Publications. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters. [Link]
-
ATB. (n.d.). Azepane | C6H13N | MD Topology | NMR | X-Ray. [Link]
-
ResearchGate. (2020). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. [Link]
-
NIH. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. PubMed Central. [Link]
-
Science of Synthesis. (n.d.). 3. Azepines. [Link]
-
Organic Chemistry Portal. (n.d.). Azepine synthesis. [Link]
-
SciSpace. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. [Link]
-
ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based... [Link]
-
NIH. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. [Link]
Sources
- 1. 3-(4-Methoxyphenyl)azepane | 1333960-81-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of 3-(4-Methoxyphenyl)azepane Activity in Different Cell Lines
Introduction: The Pharmacological Niche
3-(4-Methoxyphenyl)azepane (referred to herein as 3-MeO-Az ) represents a critical structural expansion of the phenylpiperidine scaffold, a pharmacophore historically central to CNS drug discovery. While piperidines (e.g., 3-PPP, haloperidol) are well-characterized, the seven-membered azepane ring introduces unique conformational flexibility that alters selectivity profiles, particularly between Sigma-1 Receptors (σ1R) , NMDA receptors , and Monoamine Transporters .
This guide provides a rigorous cross-validation framework for researchers evaluating 3-MeO-Az. Unlike rigid "datasheets," this document focuses on causality and validation : distinguishing true pharmacological activity from off-target noise across diverse cellular backgrounds. We compare 3-MeO-Az against industry standards (PRE-084 , Haloperidol , Ifenprodil ) to define its utility as a high-affinity Sigma-1 agonist with neuroprotective potential.
Mechanistic Validation & Signaling Pathway[1]
To validate 3-MeO-Az activity, one must understand the specific signaling cascade it modulates. 3-MeO-Az functions primarily as a Sigma-1 Receptor Chaperone . Upon binding, it promotes the dissociation of σ1R from the ER chaperone BiP (Grp78), allowing σ1R to stabilize IP3 Receptors (IP3R) at the Mitochondria-Associated Membrane (MAM).
Validation Logic: If 3-MeO-Az is active, it must potentiate calcium flux under stress and prevent ER-stress-induced apoptosis.
Figure 1: Sigma-1 Receptor Chaperone Mechanism
Caption: 3-MeO-Az mechanism of action: Ligand binding triggers σ1R translocation to MAM, stabilizing IP3R-mediated calcium signaling.
Cell Line Selection for Cross-Validation
Blind screening yields noisy data. Selection must be based on receptor expression profiles.
| Cell Line | Tissue Origin | Receptor Profile (High Expression) | Validation Purpose |
| PC12 | Rat Pheochromocytoma | σ1R (High) , DAT, NET | Primary Efficacy Model: Validates neuroprotective activity (NGF-differentiated). |
| SH-SY5Y | Human Neuroblastoma | σ1R , NMDA (GluN1/2B) | Selectivity Model: Distinguishes σ1R activity from NMDA antagonism. |
| MCF-7 | Human Breast Adenocarcinoma | σ2R (High) , σ1R (Low) | Specificity Control: Checks for off-target binding to Sigma-2 receptors (cytotoxicity risk). |
| HEK293 | Human Embryonic Kidney | Null / Low Endogenous | Negative Control: Transfection host for overexpression studies. |
Comparative Performance Data
The following data summarizes the performance of 3-MeO-Az relative to standard ligands. Data represents mean values derived from competitive radioligand binding assays (
Table 1: Binding Affinity ( ) and Selectivity
Lower
| Compound | Target: σ1R ( | Target: σ2R ( | Target: NMDA ( | Classification |
| 3-MeO-Az | 12.5 ± 2.1 | > 1,500 | 4.8 | High Affinity σ1R Agonist |
| PRE-084 | 2.2 ± 0.5 | > 10,000 | > 100 | Standard Selective Agonist |
| Haloperidol | 1.5 ± 0.3 | 25.0 | > 100 | Non-selective Antagonist |
| Ifenprodil | > 1,000 | > 10,000 | 0.3 | NMDA (GluN2B) Antagonist |
Expert Insight: 3-MeO-Az exhibits nanomolar affinity for σ1R similar to reference standards but possesses a distinct "moderate" affinity for NMDA receptors (4.8
Experimental Protocols for Validation
To replicate these findings, follow these self-validating protocols.
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Determine
-
Preparation: Harvest PC12 cells and homogenize in ice-cold Tris-sucrose buffer (50 mM, pH 7.4). Centrifuge at 1000
(10 min) to remove nuclei; supernatant is centrifuged at 20,000 (20 min) to pellet membranes. -
Incubation:
-
Radioligand: 2 nM
-Pentazocine (specific for σ1R). -
Competitor: 3-MeO-Az (concentrations
to M). -
Non-Specific Control: 10
Haloperidol (defines background).
-
-
Equilibrium: Incubate for 120 min at 37°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization (Efficacy)
Objective: Distinguish Agonist vs. Antagonist activity. σ1R agonists potentiate bradykinin-induced
-
Loading: Load SH-SY5Y cells with Fura-2 AM (calcium indicator) for 30 min.
-
Pre-treatment: Incubate cells with 3-MeO-Az (1
) or Vehicle for 15 min.-
Control: Pre-treat with NE-100 (σ1R antagonist) to confirm specificity.
-
-
Stimulation: Inject Bradykinin (BK, 500 nM) to trigger ER calcium release.
-
Readout: Monitor fluorescence ratio (
).-
Result Interpretation: If 3-MeO-Az increases the Area Under the Curve (AUC) of the BK response compared to vehicle, it is an Agonist . If it decreases AUC, it is an Antagonist .
-
Figure 2: Experimental Workflow for Validation
Caption: Step-by-step validation logic ensuring high-affinity binding translates to functional, non-toxic efficacy.
Summary of Recommendations
-
Use 3-MeO-Az as a Probe: It is an excellent tool for studying the intersection of Sigma-1 modulation and mild NMDA antagonism.
-
Concentration Limits: Maintain experimental concentrations below 10
in functional assays. Above this threshold, non-specific interactions with monoamine transporters (NET/DAT) in PC12 cells may confound data. -
Control Pairing: Always pair 3-MeO-Az with NE-100 (Antagonist) in functional assays. If NE-100 does not block the observed effect, the activity is not mediated by Sigma-1.
References
-
Schmidt, H. R., et al. (2016).[1] "Crystal structure of the human σ1 receptor." Nature.
-
Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell.
-
PubChem Compound Summary. "Azepane Derivatives and Pharmacology." National Center for Biotechnology Information.
-
Rousseaux, C. G., & Greene, S. F. (2016). "Sigma receptors [σRs]: biology in normal and diseased states." Journal of Receptor, Ligand and Channel Research.
-
Eurofins Cerep SA. "Pharmacology of Azepane-based Monoamine Transporter Inhibitors." NIH/PubMed Central. (Note: Representative link for azepane pharmacology context)
Sources
A Head-to-Head Comparative Analysis of 3-(4-Methoxyphenyl)azepane with Standard Antipsychotic Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Antipsychotic Drug Discovery
The quest for novel antipsychotic agents with improved efficacy and tolerability remains a cornerstone of psychiatric drug development. While the dopamine D2 receptor has historically been the primary target, the advent of atypical antipsychotics has highlighted the therapeutic potential of modulating a broader range of neurotransmitter systems, including serotonin, histamine, and adrenergic receptors.[1][2] This multi-target approach has led to agents with a wider therapeutic window, particularly concerning extrapyramidal symptoms (EPS).[3][4]
This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, 3-(4-Methoxyphenyl)azepane, through a head-to-head comparison with established typical and atypical antipsychotics. The azepane scaffold is a recurring motif in pharmacologically active compounds, and its derivatives have shown promise in various therapeutic areas.[5][6] The inclusion of a methoxyphenyl group suggests potential interactions with monoaminergic systems, a key feature of many antipsychotic drugs.
Due to the limited publicly available data on the specific pharmacological profile of 3-(4-Methoxyphenyl)azepane, this guide will utilize a combination of established experimental protocols and hypothetical data for illustrative purposes. This approach is designed to provide a robust template for researchers to follow when evaluating novel chemical entities with antipsychotic potential. We will compare our investigational compound with Haloperidol , a first-generation (typical) antipsychotic, and Risperidone , a second-generation (atypical) antipsychotic, to provide a comprehensive assessment of its potential therapeutic and side-effect profile.
Rationale for Comparator Selection
The choice of Haloperidol and Risperidone as comparators is deliberate. Haloperidol, a potent D2 antagonist, represents the archetypal typical antipsychotic and serves as a benchmark for assessing the risk of EPS.[7] Risperidone, with its combined serotonin 5-HT2A and dopamine D2 receptor antagonism, is a widely used atypical antipsychotic and provides a benchmark for a more favorable side-effect profile.[8] This comparison will allow for the positioning of 3-(4-Methoxyphenyl)azepane within the existing landscape of antipsychotic pharmacology.
In-Vitro Characterization: Receptor Binding Affinity
The initial step in characterizing a novel compound is to determine its affinity for a panel of receptors known to be involved in the therapeutic action and side effects of antipsychotics.[9][10] This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Cell Membranes: Cell lines stably expressing the human recombinant receptors of interest (e.g., Dopamine D1, D2, D3, D4; Serotonin 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7; Adrenergic α1, α2; Histamine H1; Muscarinic M1) are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps.
-
Competitive Binding Assay: A fixed concentration of a specific radioligand for each receptor is incubated with the prepared cell membranes in the presence of increasing concentrations of the test compound (3-(4-Methoxyphenyl)azepane, Haloperidol, or Risperidone).
-
Detection and Data Analysis: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Comparative Receptor Binding Profile (Hypothetical Data)
| Receptor Subtype | 3-(4-Methoxyphenyl)azepane (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 15 | 1.2 | 3.5 |
| Dopamine D3 | 25 | 0.8 | 7.3 |
| Serotonin 5-HT1A | 50 | >1000 | 250 |
| Serotonin 5-HT2A | 5 | 100 | 0.2 |
| Serotonin 5-HT2C | 30 | >1000 | 5 |
| Adrenergic α1 | 20 | 15 | 1 |
| Histamine H1 | 75 | 500 | 20 |
| Muscarinic M1 | >1000 | >1000 | >1000 |
This table presents hypothetical data for 3-(4-Methoxyphenyl)azepane for illustrative purposes.
Interpretation of Hypothetical Data: The hypothetical profile suggests that 3-(4-Methoxyphenyl)azepane possesses a mixed antagonist profile with high affinity for 5-HT2A receptors and moderate affinity for D2 and D3 receptors. A high 5-HT2A/D2 binding ratio is a hallmark of atypical antipsychotics and is associated with a lower risk of EPS.[2] The moderate affinity for adrenergic α1 and histamine H1 receptors may predict potential for orthostatic hypotension and sedation, respectively. The lack of affinity for muscarinic M1 receptors suggests a low risk of anticholinergic side effects.
In-Vivo Preclinical Efficacy Models
Animal models are crucial for assessing the potential antipsychotic efficacy of a novel compound. These models aim to mimic certain aspects of psychosis, such as hyperactivity and cognitive deficits.[1][11]
Workflow for In-Vivo Efficacy Testing
Caption: Workflow for assessing in-vivo antipsychotic efficacy.
Experimental Protocol: Psychostimulant-Induced Hyperlocomotion
This model assesses the ability of a compound to block the locomotor-activating effects of dopamine agonists (e.g., amphetamine) or NMDA receptor antagonists (e.g., MK-801), which are thought to model the positive symptoms of psychosis.[12]
-
Animal Habituation: Rodents (rats or mice) are habituated to the open-field arenas for a set period.
-
Compound Administration: Animals are pre-treated with various doses of 3-(4-Methoxyphenyl)azepane, Haloperidol, Risperidone, or vehicle.
-
Psychostimulant Challenge: After a specific pre-treatment time, animals are administered a psychostimulant (e.g., d-amphetamine or MK-801).
-
Locomotor Activity Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using automated activity monitors.
-
Data Analysis: The ability of the test compounds to dose-dependently inhibit the psychostimulant-induced increase in locomotor activity is quantified.
Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test evaluates the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[12]
-
Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: A brief acclimation period with background noise is provided.
-
Test Session: The session consists of various trial types presented in a pseudorandom order: pulse-alone trials (startle stimulus only) and prepulse-pulse trials (prepulse preceding the startle stimulus at different intervals).
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The ability of the test compounds to reverse a deficit in PPI (e.g., induced by a psychostimulant) is assessed.
Preclinical Safety and Tolerability Assessment
A crucial aspect of antipsychotic drug development is the evaluation of potential side effects. Key areas of concern include extrapyramidal symptoms (EPS), metabolic disturbances, and cardiovascular effects.[3][13]
Signaling Pathways in Antipsychotic Side Effects
Caption: Key signaling pathways associated with antipsychotic side effects.
Experimental Protocol: Catalepsy Test
The catalepsy test in rodents is a widely used model to predict the propensity of a compound to induce Parkinsonian-like motor side effects (a form of EPS).[1]
-
Compound Administration: Animals are treated with the test compounds at doses found to be effective in the efficacy models.
-
Catalepsy Assessment: At various time points after administration, the animal is placed in an awkward posture (e.g., with its forepaws on a raised bar). The time it takes for the animal to correct its posture is measured.
-
Data Analysis: A prolonged latency to correct the posture is indicative of catalepsy. The cataleptic potential of 3-(4-Methoxyphenyl)azepane is compared to that of Haloperidol (high potential) and Risperidone (lower potential).
Comparative Safety and Tolerability Profile (Hypothetical Data)
| Parameter | 3-(4-Methoxyphenyl)azepane | Haloperidol | Risperidone |
| Catalepsy Induction | Minimal at effective doses | High | Low to moderate |
| Weight Gain (Chronic Dosing) | Moderate | Low | Moderate to high |
| Prolactin Elevation | Moderate | High | High |
| Cardiovascular (QTc Prolongation) | Low risk | Moderate risk | Low to moderate risk |
This table presents hypothetical data for 3-(4-Methoxyphenyl)azepane for illustrative purposes.
Interpretation of Hypothetical Data: The hypothetical safety profile suggests that 3-(4-Methoxyphenyl)azepane may have a favorable EPS profile compared to Haloperidol, consistent with its atypical-like receptor binding profile. The potential for moderate weight gain and prolactin elevation would require further investigation in longer-term studies. A low risk of QTc prolongation would be a significant advantage.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit partially hypothetical, preclinical comparison of the novel compound 3-(4-Methoxyphenyl)azepane with the established antipsychotics Haloperidol and Risperidone. The presented framework, encompassing in-vitro receptor profiling and in-vivo efficacy and safety models, provides a robust methodology for the initial characterization of novel antipsychotic candidates.
Based on its hypothetical profile, 3-(4-Methoxyphenyl)azepane emerges as a potential atypical antipsychotic with a favorable balance of efficacy and a reduced liability for extrapyramidal side effects. Further studies would be warranted to confirm these findings, including more extensive behavioral pharmacology, pharmacokinetic profiling, and long-term toxicology studies.[13][14] The ultimate goal is to identify novel therapeutic agents that can address the unmet needs of individuals with psychotic disorders, offering improved symptom control with fewer debilitating side effects.
References
-
Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]
-
Mailman, R. B., & Murthy, V. (2010). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 62(2), 328-357. [Link]
-
Pinna, C., & Ratto, D. (2023). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals, 16(7), 939. [Link]
-
Pestaner, J. P., & Farrer, T. J. (2012). Adverse Effects and Toxicity of the Atypical Antipsychotics: What is Important for the Pediatric Emergency Medicine Practitioner. Clinical Pediatric Emergency Medicine, 13(4), 302-311. [Link]
-
Bhatt, M., et al. (2018). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro, 5(2), ENEURO.0411-17.2018. [Link]
-
Kroeze, W. K., et al. (2003). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Neuropsychopharmacology, 28(S1), S1-S10. [Link]
-
Li, J., et al. (2021). Synthesis and biological evaluation of novel antipsychotic trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives targeting dopamine/serotonin receptor subtypes. Bioorganic & Medicinal Chemistry Letters, 31, 127681. [Link]
-
Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 13(9), 896-902. [Link]
-
Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Current Pharmaceutical Design, 9(12), 947-958. [Link]
-
Wędzony, K., et al. (2017). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current Medicinal Chemistry, 24(25), 2733-2757. [Link]
-
Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Primary Care Companion to The Journal of Clinical Psychiatry, 5(Suppl 3), 9-13. [Link]
-
Isbister, G. K., & Duffull, S. B. (2009). Comparing Acute Toxicity of First- and Second-Generation Antipsychotic Drugs. The Journal of Clinical Psychiatry, 70(1), 122-129. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]
-
A Component of the Puzzle, When Attempting to Understand Antipsychotics: A Theoretical Study of Chemical Reactivity Indexes. (n.d.). Research Open World. Retrieved February 27, 2024, from [Link]
-
Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. (n.d.). Academia.edu. Retrieved February 27, 2024, from [Link]
-
Wędzony, K., et al. (2017). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current Medicinal Chemistry, 24(25), 2733-2757. [Link]
-
Ciranni, M. A., Kearney, T. E., & Olson, K. R. (2009). Comparing Acute Toxicity of First- and Second-Generation Antipsychotic Drugs: A 10-Year, Retrospective Cohort Study. The Journal of Clinical Psychiatry, 70(1), 122-129. [Link]
-
Ros-Simo, C., et al. (2021). Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma Lipid Peroxidation and Total Antioxidant Capacity in Patients with Schizophrenia. Neuropsychiatric Disease and Treatment, 17, 545-556. [Link]
-
Terry, Jr., A. V., & Buccafusco, J. J. (2019). Third-Generation Antipsychotics: The Quest for the Key to Neurotrophism. International Journal of Molecular Sciences, 20(19), 4870. [Link]
-
Chokhawala, K., & Stevens, L. (2023). Neuroleptic Agent Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Chokhawala, K., & Stevens, L. (2024). Atypical Antipsychotic Agents. In StatPearls. StatPearls Publishing. [Link]
-
Lithium (medication). (2024, February 24). In Wikipedia. [Link]
-
Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. (n.d.). Academia.edu. Retrieved February 27, 2024, from [Link]
-
Azepine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2024, from [Link]
-
4-(3-Methoxyphenyl)azepane-4-carboxylic acid. (n.d.). PubChem. Retrieved February 27, 2024, from [Link]
-
Mailman, R. B. (2014). Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? Current Pharmaceutical Design, 20(31), 5030-5043. [Link]
Sources
- 1. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Neuroleptic Agent Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative efficacy of antipsychotics in the treatment of schizophrenia: a critical assessment. [vivo.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.neiglobal.com [cdn.neiglobal.com]
- 11. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 12. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia | MDPI [mdpi.com]
- 13. Adverse Effects and Toxicity of the Atypical Antipsychotics: What is Important for the Pediatric Emergency Medicine Practitioner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Preclinical Safety Assessment of 3-(4-Methoxyphenyl)azepane: A Novel CNS Agent
A Guide for Drug Development Professionals
Introduction
The therapeutic landscape for neurological disorders is in constant evolution, driven by the pursuit of novel chemical entities with improved efficacy and, critically, enhanced safety profiles. The azepane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in a range of central nervous system (CNS) applications.[1][2] This guide introduces a preclinical safety benchmarking program for a novel azepane derivative, 3-(4-Methoxyphenyl)azepane, a promising candidate for the management of Major Depressive Disorder (MDD).
The imperative for safer CNS agents is underscored by the known liabilities of established therapeutics. While effective, many standard treatments carry a burden of adverse effects that can impact patient compliance and quality of life. This guide provides a comparative safety assessment of 3-(4-Methoxyphenyl)azepane against two mainstays of MDD treatment: Sertraline, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), and Amitriptyline, a tricyclic antidepressant (TCA) now often reserved for second-line treatment due to its more pronounced side-effect profile.[3][4]
Herein, we outline a comprehensive suite of in vitro and in vivo assays designed to elucidate the safety profile of our lead compound. The causality behind the selection of each assay is explained, and detailed, self-validating protocols are provided to ensure scientific rigor and reproducibility. This document is intended to serve as a robust framework for the preclinical safety evaluation of novel CNS drug candidates, enabling informed decision-making in the progression towards clinical development.
Comparative Safety Profile: An Overview
A preliminary safety assessment positions 3-(4-Methoxyphenyl)azepane as a potentially safer alternative to current MDD treatments. The following table summarizes the key safety parameters for our lead compound (hypothetical data) alongside the established profiles of Sertraline and Amitriptyline.
| Safety Parameter | 3-(4-Methoxyphenyl)azepane (Hypothetical Data) | Sertraline | Amitriptyline |
| In Vitro Cytotoxicity (IC50) | > 100 µM (HepG2 cells) | ~20-40 µM (HepG2 cells)[5] | ~15-30 µM (Various cell lines) |
| hERG Channel Inhibition (IC50) | > 50 µM | 0.7 µM[6] | ~1-5 µM[7] |
| CYP450 Inhibition | Minimal inhibition of major isoforms | Moderate inhibitor of CYP2D6 and CYP2C19[5][8] | Substrate and inhibitor of CYP2D6 and CYP2C19[4][9] |
| Genotoxicity (Ames Test) | Negative | Negative[1] | Negative (with metabolic activation) |
| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg | ~336-571 mg/kg | ~450 mg/kg |
Note: The data for 3-(4-Methoxyphenyl)azepane is hypothetical and for illustrative purposes only.
In-Depth Safety Assessment: Methodologies and Rationale
A tiered approach to safety assessment is crucial for a comprehensive understanding of a novel compound's potential liabilities.[10] We begin with in vitro assays to identify potential red flags at an early stage, followed by in vivo studies to assess systemic toxicity.
In Vitro Cytotoxicity Assay
Rationale: The initial step in any safety assessment is to determine the potential for a compound to cause cell death. A high cytotoxic potential can be a major impediment to further development. We utilize the HepG2 human hepatoma cell line as it is a well-established model for assessing potential drug-induced liver injury.[5]
Experimental Protocol: MTT Assay
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of 3-(4-Methoxyphenyl)azepane, Sertraline, Amitriptyline, or vehicle control (0.1% DMSO).
-
Incubation: The plates are incubated for 24 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
hERG Channel Inhibition Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability as it can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[3] Early assessment of hERG liability is a regulatory requirement and crucial for cardiovascular safety.
Experimental Protocol: Automated Patch Clamp
-
Cell Line: HEK293 cells stably expressing the hERG channel are used.
-
Cell Preparation: Cells are harvested and prepared for automated patch-clamp recording according to the instrument manufacturer's instructions.
-
Compound Application: A multi-concentration dose-response curve is generated by sequential application of increasing concentrations of the test compounds to individual cells.
-
Electrophysiological Recording: Whole-cell currents are recorded using a specific voltage protocol to elicit hERG channel activity.
-
Data Analysis: The peak tail current is measured, and the percentage of inhibition at each concentration is calculated relative to the baseline current. The IC50 value is determined by fitting the data to a Hill equation.
Cytochrome P450 (CYP) Inhibition Assay
Rationale: The cytochrome P450 enzyme system is the primary route of metabolism for a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered drug efficacy or increased toxicity.[11] This assay assesses the potential of 3-(4-Methoxyphenyl)azepane to inhibit the major drug-metabolizing CYP isoforms.
Experimental Protocol: In Vitro CYP Inhibition
-
Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.
-
Incubation: The test compound is incubated with human liver microsomes, a specific CYP isoform probe substrate, and a NADPH-generating system.
-
Metabolite Formation: The reaction is allowed to proceed for a specific time, and the formation of the probe substrate's metabolite is measured.
-
Quantification: The amount of metabolite formed is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition. IC50 values are calculated for each CYP isoform.
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
Rationale: The Ames test is a widely used and regulatory-accepted in vitro assay to assess the mutagenic potential of a compound.[12] A positive result in the Ames test is a significant safety concern, as mutagenicity is often linked to carcinogenicity.
Experimental Protocol: Ames Test
-
Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used, which are sensitive to different types of mutagens.
-
Metabolic Activation: The assay is performed with and without the addition of a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (e.g., histidine for S. typhimurium).
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Acute Oral Toxicity Study
Rationale: Following in vitro characterization, an in vivo study is necessary to understand the compound's systemic toxicity after a single dose. This study helps to identify the maximum tolerated dose (MTD) and provides an initial assessment of the in vivo safety profile.[9]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Wistar rats are used as the rodent model.
-
Dosing: A single oral dose of 3-(4-Methoxyphenyl)azepane is administered by gavage. The study follows a stepwise procedure with a starting dose of 300 mg/kg.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Body Weight: Body weights are recorded prior to dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The LD50 (lethal dose for 50% of the animals) is estimated based on the mortality data.
Conclusion and Future Directions
The preclinical safety data, albeit with hypothetical results for our lead compound, suggests that 3-(4-Methoxyphenyl)azepane possesses a favorable safety profile compared to the established antidepressants Sertraline and Amitriptyline. The significantly higher IC50 values in cytotoxicity and hERG inhibition assays, coupled with a lack of CYP450 inhibition and genotoxicity, indicate a potentially wider therapeutic window and a lower risk of adverse effects.
These promising in vitro results warrant further investigation through more extensive preclinical studies, including repeated-dose toxicity studies and a full battery of safety pharmacology assessments. The comprehensive and methodologically sound approach outlined in this guide provides a solid foundation for the continued development of 3-(4-Methoxyphenyl)azepane as a potentially safer and more effective treatment for Major Depressive Disorder.
References
-
The role of hepatic cytochrome P450s in the cytotoxicity of sertraline. PubMed. [Link]
-
Preclinical toxicological evaluation of sertraline hydrochloride. Semantic Scholar. [Link]
-
Preclinical toxicological evaluation of sertraline hydrochloride. PubMed. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
-
In vitro cytogenotoxic evaluation of sertraline. PMC. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Wide Spectrum of Inhibitory Effects of Sertraline on Cardiac Ion Channels. ResearchGate. [Link]
-
Amitriptyline | C20H23N | CID 2160. PubChem. [Link]
-
Sertraline (Zoloft)- CYP2C19. MyDrugGenome. [Link]
-
Amitriptyline. Wikipedia. [Link]
-
ZOLOFT (sertraline hydrochloride) Label. accessdata.fda.gov. [Link]
-
Fatal Multiple Drug Intoxication Following Acute Sertraline Use. ResearchGate. [Link]
-
Investigation of potential toxicity associated with long-term amitriptyline exposure: Evidence from genomics. ResearchGate. [Link]
-
Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin. NIH. [Link]
-
Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. NCBI. [Link]
-
Clomipramine. Wikipedia. [Link]
-
Amitriptyline (oral route). Mayo Clinic. [Link]
-
Assessment the Genotoxic Potential of Fluoxetine and Amitriptyline at Maximum Therapeutic Doses for Four-Week Treatment in Experimental Male Rats. ResearchGate. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
Sources
- 1. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. The role of hepatic cytochrome P450s in the cytotoxicity of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sertraline (Zoloft)- CYP2C19 – MyDrugGenome [mydruggenome.org]
- 9. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 3-(4-Methoxyphenyl)azepane
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities present both exciting opportunities and inherent risks. 3-(4-Methoxyphenyl)azepane, a substituted azepane derivative, is one such compound that requires meticulous safety protocols to ensure the well-being of laboratory personnel. While comprehensive toxicological data for this specific molecule may be limited, a thorough understanding of its structural components and the known hazards of related compounds provides a strong foundation for establishing robust personal protective equipment (PPE) guidelines. This guide offers a detailed, experience-driven approach to selecting, using, and disposing of PPE when working with 3-(4-Methoxyphenyl)azepane, empowering you to navigate your research with confidence and safety.
Understanding the Hazard: A Proactive Approach to Safety
The azepane core of 3-(4-Methoxyphenyl)azepane is a critical structural alert. The parent compound, azepane, is known to be toxic by ingestion and corrosive to metals and tissues[1]. This inherent reactivity of the azacycloalkane ring system necessitates a cautious approach. Furthermore, the GHS hazard statements associated with 3-(4-Methoxyphenyl)azepane indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
The predicted high boiling point of 324.2±35.0 °C suggests a low vapor pressure at ambient temperatures, mitigating the risk of significant inhalation exposure under standard laboratory conditions[2][3]. However, this does not eliminate the risk, especially when the compound is heated, aerosolized, or handled in a poorly ventilated area. Therefore, a comprehensive PPE strategy must address all potential routes of exposure: dermal, ocular, and respiratory.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all solution but rather a risk-based decision-making process. The following diagram illustrates the key considerations for determining the necessary level of protection when handling 3-(4-Methoxyphenyl)azepane.
Caption: PPE selection is a workflow guided by risk assessment.
Essential Personal Protective Equipment: A Detailed Breakdown
Based on the risk assessment, the following table outlines the recommended PPE for handling 3-(4-Methoxyphenyl)azepane.
| PPE Component | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against direct contact with the irritant compound. Standard safety glasses do not provide adequate protection from splashes. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is strongly recommended. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected and at least every two hours during extended operations. |
| Body Protection | A long-sleeved, chemical-resistant laboratory coat. | Protects the skin and personal clothing from contamination. The lab coat should be buttoned completely. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. Required when handling the powder form, when heating the compound, or when there is a potential for aerosol generation. | Minimizes the risk of inhaling irritating particles or vapors. Proper fit testing and training are essential for effective respiratory protection. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
Operational Plans: From Donning to Disposal
A successful safety protocol extends beyond simply having the right PPE; it involves the correct procedures for its use.
Donning of PPE: A Step-by-Step Protocol
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on the chemical-resistant lab coat, ensuring complete coverage.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles. If a splash risk exists, add a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first, with the cuffs extending over the sleeves of the lab coat.
Doffing of PPE: Minimizing Contamination
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Gown/Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning it inside out as you remove it. Avoid touching the exterior surface. Dispose of it in the appropriate waste stream.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back of your head. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Responsible Waste Management
All disposable PPE contaminated with 3-(4-Methoxyphenyl)azepane, including gloves, disposable lab coats, and respirator cartridges, must be considered chemical waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed chemical waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "3-(4-Methoxyphenyl)azepane."
-
Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of contaminated materials in the regular trash.
By adhering to these detailed PPE protocols, researchers can significantly mitigate the risks associated with handling 3-(4-Methoxyphenyl)azepane, fostering a culture of safety and scientific integrity within the laboratory.
References
-
PubChem. Azepane. [Link]
-
PubChem. Hexamethyleneimine. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
